PF-7006
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H26N8O2 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-[(2-methyl-6-morpholin-4-yl-3-pyridinyl)amino]-4-(oxan-4-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H26N8O2/c1-14-17(2-3-18(25-14)30-6-10-32-11-7-30)27-22-28-20-19(15(12-23)13-24-20)21(29-22)26-16-4-8-31-9-5-16/h2-3,13,16H,4-11H2,1H3,(H3,24,26,27,28,29) |
InChI-Schlüssel |
BXNPMKUGMSFVIC-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PF-4708671: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4708671 is a potent and highly specific, cell-permeable small molecule inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3] Initially developed as a tool compound to dissect the intricate signaling pathways governed by S6K1, its mechanism of action has been the subject of extensive research. This technical guide provides a comprehensive overview of the core mechanism of action of PF-4708671, detailing its on-target and off-target effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: S6K1 Inhibition
PF-4708671 exerts its primary effect through the direct inhibition of S6K1, a serine/threonine kinase that plays a crucial role in cell growth, proliferation, protein synthesis, and metabolism.[1][2] S6K1 is a key downstream effector of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.
On-Target Effects:
-
Direct S6K1 Inhibition: PF-4708671 is a highly specific inhibitor of the S6K1 isoform.[2] It prevents the S6K1-mediated phosphorylation of its downstream substrates, most notably the 40S ribosomal protein S6 (S6).[1][2] This inhibition disrupts the signaling cascade that promotes protein synthesis and cell growth.
-
Induction of S6K1 Phosphorylation: Paradoxically, PF-4708671 has been observed to induce the phosphorylation of S6K1 at its T-loop (Threonine 229) and hydrophobic motif (Threonine 389) sites.[1][4] This phosphorylation is dependent on mTORC1 and PDK1 activity. However, this hyperphosphorylated state of S6K1 is catalytically inactive.
Quantitative Analysis of S6K1 Inhibition:
The potency and selectivity of PF-4708671 have been quantitatively determined through various in vitro assays.
| Parameter | Value | Description | Reference |
| Ki (S6K1) | 20 nM | Inhibition constant, indicating the binding affinity of PF-4708671 to S6K1 in a cell-free assay. | [2][5] |
| IC50 (S6K1) | 160 nM | Half-maximal inhibitory concentration against S6K1 in a cell-free assay. | [2][5] |
| IC50 (S6K2) | 65 µM | Half-maximal inhibitory concentration against the closely related S6K2 isoform, demonstrating high selectivity for S6K1. | [6] |
| Selectivity | ~400-fold | Greater selectivity for S6K1 over S6K2. | [4] |
Off-Target Effects: Mitochondrial Complex I Inhibition
Subsequent studies have revealed an important off-target effect of PF-4708671. It has been shown to directly inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[7][8][9]
-
AMPK Activation: Inhibition of mitochondrial complex I leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[7][8][9] This activation occurs rapidly, preceding the inhibition of S6K1.[7][8][9]
-
Metabolic Consequences: The activation of AMPK contributes to some of the metabolic effects observed with PF-4708671 treatment, such as increased glucose uptake and improved glucose tolerance, independent of its effects on S6K1.[7][9]
Signaling Pathways and Logical Relationships
S6K1 Signaling Pathway
The following diagram illustrates the canonical mTORC1/S6K1 signaling pathway and the point of inhibition by PF-4708671.
References
- 1. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. [PDF] Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
The Signaling Pathway of PF-4708671: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4708671 is a potent and highly specific, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3][4] It has become an invaluable tool for dissecting the intricate signaling networks governed by the mTORC1/S6K1 axis. This technical guide provides a comprehensive overview of the signaling pathway of PF-4708671, including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and visual representations of the associated molecular cascades.
Introduction to S6K1 and its Role in Cellular Signaling
p70 ribosomal S6 kinase 1 (S6K1) is a serine/threonine kinase that plays a critical role in cell growth, proliferation, protein synthesis, and metabolism.[2][5] It is a key downstream effector of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The mTORC1/S6K1 signaling pathway is activated by various stimuli, including growth factors (like IGF-1), nutrients, and cellular energy status.[2][5][6] Dysregulation of this pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions.
Mechanism of Action of PF-4708671
PF-4708671 is a piperazinyl-pyrimidine analog that acts as a specific inhibitor of the S6K1 isoform.[1][7] Its primary mechanism of action is the direct inhibition of the kinase activity of S6K1, thereby preventing the phosphorylation of its downstream substrates.[2][3][4]
Upstream Regulation
S6K1 is activated through a multi-step phosphorylation process initiated by the PI3K/Akt/mTORC1 signaling cascade.[2][5][6] Growth factors, such as Insulin-like Growth Factor 1 (IGF-1), activate this pathway.[2] PF-4708671 does not inhibit the activity of mTORC1 itself.[1] Interestingly, treatment with PF-4708671 has been shown to induce the phosphorylation of S6K1 at its T-loop and hydrophobic motif, an effect that is dependent on mTORC1.[1][2][8]
Downstream Effects
The most well-characterized downstream substrate of S6K1 is the 40S ribosomal protein S6 (S6).[9] By inhibiting S6K1, PF-4708671 prevents the phosphorylation of S6.[1][2][3][4][7] This leads to a reduction in protein synthesis. PF-4708671 has been shown to suppress the S6K1-mediated phosphorylation of S6, Rictor, and mTOR in response to IGF-1 stimulation.[3][4]
Off-Target Effects
Recent studies have revealed that PF-4708671 can also exert effects independent of S6K1 inhibition. It has been shown to inhibit mitochondrial complex I, leading to the activation of AMP-activated protein kinase (AMPK).[8][10][11] This effect appears to occur before the inhibition of S6K1.[10][11]
Quantitative Data
The following tables summarize the key quantitative data for PF-4708671.
Table 1: In Vitro Inhibitory Activity of PF-4708671
| Target | Assay Type | Value | Reference(s) |
| S6K1 | Ki | 20 nM | [1][2][3][4][12] |
| S6K1 | IC50 (cell-free) | 160 nM | [1][2][3][4][12] |
| S6K1 | IC50 (radioactive kinase assay) | 142.8 nM | [13] |
| S6K2 | IC50 | 65 µM | [12] |
| MSK1 | IC50 | 0.95 µM | [12] |
| RSK1 | IC50 | 4.7 µM | [12] |
| RSK2 | IC50 | 9.2 µM | [12] |
Table 2: Cellular Activity of PF-4708671
| Cell Line | Assay Type | Value (IC50) | Reference(s) |
| BHT-101 | Growth Inhibition Assay | 0.82024 µM | [1] |
| UACC-893 | Growth Inhibition Assay | 5.19886 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
PF-4708671 Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. PF 4708671 | RSK | Tocris Bioscience [tocris.com]
- 5. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Sigma-Aldrich [merckmillipore.com]
- 6. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
The Genesis of a First-in-Class S6K1 Inhibitor: A Technical Guide to PF-4708671
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of PF-4708671, a pioneering, potent, and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). Developed as a critical tool for dissecting the intricate roles of the S6K1 signaling pathway, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Selective S6K1 Probe
Ribosomal protein S6 kinase 1 (S6K1) is a key serine/threonine kinase that functions as a critical downstream effector of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[2][3] Dysregulation of the mTOR/S6K1 axis has been implicated in a variety of diseases, including cancer, insulin (B600854) resistance, and neurological disorders.[2][3]
Prior to the development of PF-4708671, studies on S6K1 function were largely reliant on less specific methods such as mTOR inhibition with rapamycin or genetic knockouts.[4] The discovery of PF-4708671 marked a significant milestone, providing the scientific community with the first highly specific small molecule inhibitor of S6K1.[2][4] This piperazinyl-pyrimidine analogue has been instrumental in elucidating the specific functions of S6K1 downstream of mTOR.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and selectivity of PF-4708671.
Table 1: In Vitro Inhibitory Activity of PF-4708671
| Target | Parameter | Value | Reference |
| S6K1 (full-length) | Ki | 20 nM | [2][5][6][7] |
| S6K1 (from IGF-1 stimulated HEK293 cells) | IC50 | 160 nM | [2][5][6][8] |
| S6K2 | IC50 | 65 µM | [6] |
| RSK1 | IC50 | 4.7 µM | [6] |
| RSK2 | IC50 | 9.2 µM | [6] |
| MSK1 | IC50 | 0.95 µM | [6] |
Table 2: Cellular Activity of PF-4708671
| Cell Line | Assay | Parameter | Value | Reference |
| BHT-101 | Growth Inhibition | IC50 | 0.82 µM | [5] |
| UACC-893 | Growth Inhibition | IC50 | 5.20 µM | [5] |
| A427 | Growth Inhibition | IC50 | 5.73 µM | [5] |
| HCT116 | Cell Growth Inhibition (in combination with OSI-906) | - | Significant inhibition | [6] |
| SW480 | Cell Growth Inhibition (in combination with OSI-906) | - | Significant inhibition | [6] |
Signaling Pathways and Mechanism of Action
PF-4708671 acts as a potent and selective inhibitor of S6K1. Its mechanism of action and the signaling pathways it modulates are multifaceted and are depicted in the following diagrams.
PF-4708671 directly inhibits the kinase activity of S6K1, thereby preventing the phosphorylation of its downstream substrates, most notably the ribosomal protein S6.[2][7] This inhibition blocks the signaling cascade that promotes protein synthesis and cell growth.[2] An interesting and complex aspect of PF-4708671's action is its induction of phosphorylation at the T-loop (T229) and hydrophobic motif (T389) of S6K1 itself, an effect dependent on mTORC1.[2][4] Despite this increased phosphorylation, the kinase remains inactive.
Furthermore, S6K1 is a key component of a negative feedback loop to the insulin/IGF-1 signaling pathway.[9] By inhibiting S6K1, PF-4708671 can alleviate this feedback inhibition, leading to increased upstream signaling through PI3K and Akt.[9][10]
Subsequent studies revealed an unexpected off-target effect of PF-4708671. It was found to be a direct inhibitor of mitochondrial complex I.[11] This inhibition leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[11] This effect occurs rapidly, even before the inhibition of S6K1 is observed, and contributes to some of the metabolic effects of the compound.[4][11]
Key Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of PF-4708671.
In Vitro S6K1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and literature procedures.
Objective: To determine the in vitro inhibitory activity (IC50) of PF-4708671 against S6K1.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate peptide (e.g., a peptide derived from ribosomal protein S6)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
PF-4708671 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
96-well or 384-well plates (white, for luminescence)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of PF-4708671 in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a multi-well plate, add the diluted PF-4708671 or vehicle (DMSO) control.
-
Add the S6K1 enzyme to each well, except for the "no enzyme" control wells.
-
Add the S6K1 substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Calculate the percentage of inhibition for each concentration of PF-4708671 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the PF-4708671 concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mitochondrial complex activity assays [protocols.io]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
The Impact of PF-4708671 on mTORC1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of upstream signals such as growth factors and nutrients.[1][2] A key downstream effector of mTORC1 is the p70 ribosomal S6 kinase 1 (S6K1).[3][4][5] The mTORC1/S6K1 signaling axis is a critical pathway that, when dysregulated, is implicated in numerous diseases, including cancer, insulin (B600854) resistance, and neurodevelopmental disorders.[2][3][6]
PF-4708671 is a potent, cell-permeable, and highly specific inhibitor of S6K1.[3][7][8][9] It was the first specific S6K1 inhibitor to be described and serves as an invaluable chemical probe for dissecting the S6K1-specific functions downstream of mTORC1.[3][5] This technical guide provides an in-depth overview of the mechanism of action of PF-4708671, its effects on mTORC1 signaling, quantitative data on its activity, and detailed experimental protocols for its use in research.
Mechanism of Action
PF-4708671 is a piperazinyl-pyrimidine compound that directly inhibits the kinase activity of S6K1.[7][10] S6K1 is activated downstream of the PI3K/Akt/mTOR pathway.[3] Growth factors activate PI3K and subsequently Akt. Akt then phosphorylates and inactivates the TSC2 component of the TSC1-TSC2 complex, a negative regulator of mTORC1.[1][11] This relieves the inhibition on the small GTPase Rheb, allowing it to activate mTORC1.[1][11] Activated mTORC1 then phosphorylates S6K1 at its hydrophobic motif (Threonine 389), a critical step for S6K1 activation.[12]
By inhibiting S6K1, PF-4708671 prevents the subsequent phosphorylation of its downstream substrates, most notably the 40S ribosomal protein S6 (S6).[3][5][9] This blockade of S6 phosphorylation is a primary readout for the inhibitor's cellular activity.
Interestingly, treatment with PF-4708671 has been shown to induce the phosphorylation of S6K1's T-loop (Threonine 229) and its hydrophobic motif (Threonine 389).[3][5][7] This seemingly contradictory effect is dependent on active mTORC1, suggesting that by locking S6K1 in an inactive conformation, PF-4708671 may disrupt negative feedback loops, leading to upstream kinase activity.[3][10] Despite this hyperphosphorylation, the kinase remains inactive and unable to phosphorylate its own substrates.[10]
Recent studies have also uncovered S6K1-independent effects of PF-4708671. Notably, the compound can inhibit mitochondrial complex I activity, which can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4][13] This effect is important to consider when interpreting data from metabolic studies.[4][13]
Quantitative Data
The inhibitory activity and cellular effects of PF-4708671 have been characterized in multiple studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. S6K1 | Reference |
| S6K1 | 20 | 160 | - | [3][8][9] |
| S6K2 | - | 65,000 | ~400-fold | [8] |
| MSK1 | - | 950 | ~4-6-fold | [8] |
| RSK1 | - | 4,700 | >20-fold | [8] |
| RSK2 | - | 9,200 | >20-fold | [8] |
Table 2: Cellular Growth Inhibition
| Cell Line | IC50 (µM) | Cancer Type | Reference |
| BHT-101 | 0.82 | Thyroid | [7] |
| UACC-893 | 5.20 | - | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
// Nodes GF [label="Growth Factors\n(e.g., IGF-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; TSC [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; S6 [label="Ribosomal Protein S6", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synth [label="Protein Synthesis\n& Cell Growth", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GF -> Receptor [color="#5F6368"]; Receptor -> PI3K [color="#34A853"]; PI3K -> Akt [color="#34A853"]; Akt -> TSC [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; TSC -> Rheb [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Rheb -> mTORC1 [color="#34A853"]; mTORC1 -> S6K1 [color="#34A853"]; S6K1 -> S6 [label=" Phosphorylation", color="#34A853"]; S6 -> Protein_Synth [color="#34A853"]; }
Caption: The canonical mTORC1/S6K1 signaling pathway.
// Nodes mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; S6 [label="Ribosomal Protein S6", fillcolor="#F1F3F4", fontcolor="#202124"]; PF4708671 [label="PF-4708671", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Feedback [label="Feedback Phosphorylation\n(T-loop, Hydrophobic Motif)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges mTORC1 -> S6K1 [label=" Activates", color="#34A853"]; S6K1 -> S6 [label=" Phosphorylation\n(Blocked)", color="#5F6368", style=dashed]; PF4708671 -> S6K1 [label=" Inhibits", color="#EA4335", arrowhead=tee, penwidth=2.0]; mTORC1 -> Feedback [style=dashed, color="#5F6368"]; Feedback -> S6K1 [style=dashed, color="#5F6368"]; }
Caption: Mechanism of S6K1 inhibition by PF-4708671.
// Nodes PF4708671 [label="PF-4708671", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nComplex I", fillcolor="#FBBC05", fontcolor="#202124"]; AMP_ATP [label="Increased AMP/ATP Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic Regulation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PF4708671 -> Mito [label=" Inhibits", color="#EA4335", arrowhead=tee, penwidth=2.0]; Mito -> AMP_ATP [style=dashed, color="#EA4335", arrowhead=tee]; AMP_ATP -> AMPK [color="#34A853"]; AMPK -> Metabolism [color="#34A853"]; } Caption: S6K1-independent effects of PF-4708671.
Experimental Protocols
In Vitro S6K1 Kinase Assay
This protocol is designed to measure the direct inhibition of S6K1 by PF-4708671 in a cell-free system.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate (e.g., synthetic peptide S6Ktide)
-
Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or commercial non-radioactive kit (e.g., ADP-Glo™) [12]* PF-4708671 stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeling
-
Luminometer for ADP-Glo™ assay
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute PF-4708671 in kinase assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only vehicle control.
-
Prepare Master Mix: Prepare a master mix containing the kinase assay buffer, ATP (and [γ-³²P]ATP if applicable), and the S6K1 substrate.
-
Set up Reactions: To each well of a 96-well plate, add:
-
2.5 µL of diluted PF-4708671 or vehicle.
-
12.5 µL of the Master Mix.
-
-
Initiate Reaction: Add 10 µL of diluted recombinant S6K1 enzyme to each well to start the reaction. [14]Include "blank" wells with no enzyme. [14]5. Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes). [14]6. Stop and Detect Reaction:
-
For [γ-³²P]ATP method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ method: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. [14]7. Data Analysis: Calculate the percent inhibition for each PF-4708671 concentration relative to the vehicle control. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Western Blotting for mTORC1 Pathway Phosphorylation
This protocol allows for the analysis of the phosphorylation status of key mTORC1 pathway proteins in cells treated with PF-4708671.
Materials:
-
Cell culture reagents
-
PF-4708671
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-S6 (Ser240/244), anti-total S6, anti-phospho-S6K1 (Thr389), anti-total S6K1) [15]* HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of PF-4708671 or vehicle (DMSO) for the desired time (e.g., 1-2 hours). It is common to stimulate the pathway with a growth factor like IGF-1 or serum 30 minutes prior to lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C. [16][17]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes. [16]5. SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [17]6. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [16][17]7. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [16][17]8. Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. [16][17]10. Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. [17]11. Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation.
Conclusion
PF-4708671 is a foundational tool for investigating the roles of S6K1 in cellular physiology and disease. Its high specificity makes it superior to less direct methods for inhibiting the pathway, such as using mTOR inhibitors like rapamycin, which have broader effects. [3]By potently and selectively blocking S6K1 activity, PF-4708671 allows researchers to delineate the specific contributions of this kinase to processes like protein synthesis, cell growth, and metabolic regulation. [3][5]However, a comprehensive understanding of its effects requires consideration of its mTORC1-dependent induction of S6K1 phosphorylation and its off-target inhibition of mitochondrial complex I. [3][4][13]Careful experimental design and interpretation are crucial for leveraging this powerful inhibitor to its full potential in elucidating the complexities of mTORC1/S6K1 signaling.
References
- 1. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. The TSC1-TSC2 Complex Is Required for Proper Activation of mTOR Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Basic Chemical Properties of PF-4708671
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and pharmacological properties of PF-4708671, a potent and selective inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided. Mandatory visualizations, including signaling pathways and experimental workflows, are rendered using Graphviz (DOT language) to facilitate a clear understanding of the compound's mechanism of action and its experimental evaluation.
Core Chemical Properties
PF-4708671, with the IUPAC name 2-{[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-1H-benzimidazole, is a cell-permeable small molecule inhibitor.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₁F₃N₆[2] |
| Molecular Weight | 390.41 g/mol [2] |
| CAS Number | 1255517-76-0[2][3] |
| Appearance | White to off-white solid |
| SMILES String | CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=CC(C(F)(F)F)=CC=C4N3[H][3] |
Table 1: General Chemical Properties of PF-4708671
Solubility and Storage
Proper handling and storage of PF-4708671 are crucial for maintaining its stability and activity. The compound exhibits good solubility in several organic solvents but is sparingly soluble in aqueous solutions.
| Solvent | Solubility |
| DMSO | ≥37.8 mg/mL (>10 mM)[4] |
| Ethanol | ≥17.13 mg/mL[4] |
| DMF | 10 mg/ml[3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml[3] |
| Water | Insoluble[4] |
Table 2: Solubility of PF-4708671
For optimal stability, PF-4708671 should be stored as a solid at -20°C, where it is stable for at least four years.[3] Stock solutions in DMSO can be stored at -20°C for up to six months. To prepare aqueous working solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer.
Mechanism of Action and Selectivity
PF-4708671 is a highly selective and potent ATP-competitive inhibitor of S6K1, a key downstream effector of the mTOR signaling pathway.[5][6] It prevents the S6K1-mediated phosphorylation of downstream substrates, most notably the ribosomal protein S6 (S6).[5]
Potency and Selectivity Profile
The inhibitory activity of PF-4708671 has been quantified against S6K1 and a panel of other related kinases, demonstrating its high selectivity.
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| S6K1 | 20[4][5] | 160[4][5] |
| S6K2 | - | 65,000[7] |
| MSK1 | - | 950 |
| RSK1 | - | 4,700[7] |
| RSK2 | - | 9,200[7] |
Table 3: In Vitro Potency and Selectivity of PF-4708671
As shown in Table 3, PF-4708671 is significantly more potent against S6K1 compared to the closely related S6K2 and other kinases in the AGC family, making it a valuable tool for dissecting S6K1-specific signaling events.
Signaling Pathway
PF-4708671 exerts its effects by directly targeting S6K1 within the well-characterized PI3K/Akt/mTOR signaling cascade. The following diagram illustrates the position of S6K1 in this pathway and the point of inhibition by PF-4708671.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. PF 4708671 | RSK Inhibitors: R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
PF-4708671: A Technical Guide for Cancer Research
An In-depth Examination of the Highly Specific S6K1 Inhibitor in Oncology Drug Development
Introduction
PF-4708671 is a potent and selective, cell-permeable small molecule inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3][4] As a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, S6K1 is a key regulator of cell growth, proliferation, protein synthesis, and survival.[4][5] The mTOR pathway is frequently dysregulated in various human cancers, making its components attractive targets for therapeutic intervention.[4] PF-4708671 has emerged as a valuable tool for dissecting the specific roles of S6K1 in cancer biology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of PF-4708671 for researchers, scientists, and drug development professionals, detailing its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
PF-4708671 is a piperazinyl-pyrimidine analogue that acts as a specific inhibitor of the S6K1 isoform.[4] It has been shown to suppress the phosphorylation of the ribosomal protein S6, a primary downstream target of S6K1, without significantly affecting other related kinases.[4] Interestingly, while inhibiting the kinase activity of S6K1, PF-4708671 can induce the phosphorylation of S6K1's T-loop and hydrophobic motif in an mTORC1-dependent manner.[4] However, this hyperphosphorylated state of S6K1 is catalytically inactive.[4]
Data Presentation
The following tables summarize the quantitative data for PF-4708671, providing key metrics for its potency and selectivity.
Table 1: In Vitro Potency of PF-4708671 against S6K1
| Parameter | Value | Notes |
| Ki (S6K1) | 20 nM | Cell-free assay.[1][2][3][4] |
| IC50 (S6K1) | 160 nM | Cell-free assay.[1][2][3][4] |
Table 2: Selectivity Profile of PF-4708671 against Other Kinases
| Kinase | IC50 | Fold Selectivity vs. S6K1 |
| S6K2 | 65 µM | ~406-fold |
| MSK1 | 0.95 µM | ~6-fold |
| RSK1 | 4.7 µM | ~29-fold |
| RSK2 | 9.2 µM | ~57-fold |
| Akt1, Akt2, PKA, PKCα, PKCε, PRK2, ROCK2, SGK1 | No significant inhibition | >100-fold (in most cases) |
Experimental Protocols
Detailed methodologies for key experiments involving PF-4708671 are provided below.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of PF-4708671 against S6K1 in a cell-free system.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate peptide (e.g., RRRLSSLRA)
-
PF-4708671
-
ATP (with radiolabeled ATP, e.g., [γ-³²P]ATP, for radioactive assays)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of PF-4708671 in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the S6K1 enzyme, S6K1 substrate peptide, and the diluted PF-4708671 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this involves washing the phosphocellulose paper and measuring radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure luminescence.
-
Calculate the percentage of inhibition at each concentration of PF-4708671 and determine the IC50 value.
Western Blotting for mTOR Signaling Pathway Analysis
This protocol allows for the analysis of protein expression and phosphorylation status of key components of the mTOR signaling pathway in cells treated with PF-4708671.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
PF-4708671
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of PF-4708671 or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of PF-4708671 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
PF-4708671
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of PF-4708671 or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of PF-4708671 on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
Cancer cell lines
-
PF-4708671
-
6-well plates or culture dishes
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with different concentrations of PF-4708671 or vehicle control.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be replaced every few days.
-
Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of PF-4708671.
Experimental Workflow: Western Blotting
References
Methodological & Application
Recommended concentration of PF-4708671 for A549 cells
Introduction PF-4708671 is a potent, cell-permeable, and highly specific inhibitor of p70 ribosomal S6 kinase 1 (S6K1).[1][2] S6K1 is a key serine/threonine kinase that acts downstream of the PI3K/mTOR signaling pathway and plays a crucial role in regulating cell growth, proliferation, protein synthesis, and survival.[2] Its overexpression and activation are implicated in various cancers, including non-small cell lung cancer (NSCLC).[3] A549, a human NSCLC cell line, is a widely used model for studying lung cancer biology and therapeutic interventions. These notes provide detailed protocols for using PF-4708671 to treat A549 cells, summarizing effective concentrations and expected outcomes based on published research.
Mechanism of Action PF-4708671 selectively inhibits the S6K1 isoform with a Ki (inhibition constant) of 20 nM and an IC50 (half-maximal inhibitory concentration) of 160 nM in cell-free assays.[2] It demonstrates significantly less activity against the closely related S6K2, RSK, and MSK kinases.[1][2] The inhibitor works by preventing the S6K1-mediated phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (S6).[2][4] This disruption of the mTOR/S6K1 signaling axis leads to the inhibition of protein synthesis and cell growth. In A549 cells, this inhibition has been shown to suppress cell proliferation, block cell cycle progression, and inhibit tumorigenesis.[3] Some studies have also noted that PF-4708671 can induce AMPK activation through the inhibition of mitochondrial complex I, a mechanism independent of its S6K1 inhibition.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
Designing an In Vivo Study with PF-4708671 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing an in vivo study in mice to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of PF-4708671, a selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). The protocols outlined herein are intended for preclinical cancer research, particularly utilizing a tumor xenograft model. Methodologies for animal model selection, drug formulation and administration, efficacy assessment, and PK/PD analysis are detailed to assist researchers in generating robust and reproducible data.
Introduction to PF-4708671
PF-4708671 is a cell-permeable, potent, and specific inhibitor of the S6K1 isoform, with a reported Ki of 20 nM and an IC50 of 160 nM in cell-free assays.[1] S6K1 is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer that plays a pivotal role in cell growth, proliferation, and survival.[2][3] By inhibiting S6K1, PF-4708671 blocks the phosphorylation of its key substrate, the S6 ribosomal protein (S6), thereby impeding protein synthesis and other S6K1-mediated cellular processes.[3] Preclinical studies have demonstrated the anti-tumor activity of PF-4708671 in various cancer models, making it a valuable tool for cancer research.[4]
Mechanism of Action
PF-4708671 selectively targets the ATP-binding pocket of S6K1, preventing the transfer of phosphate (B84403) to its substrates. A primary and well-characterized downstream effect of S6K1 inhibition is the reduced phosphorylation of the S6 ribosomal protein at serine residues Ser235/236 and Ser240/244.[3] This makes the assessment of phosphorylated S6 (pS6) levels a reliable pharmacodynamic biomarker for target engagement by PF-4708671 in vivo.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Growth factor signaling activates PI3K, leading to the activation of Akt. Akt, in turn, activates mTORC1, which then directly phosphorylates and activates S6K1. Activated S6K1 phosphorylates a number of substrates, including the S6 ribosomal protein, to promote protein synthesis and cell growth.
PF-4708671 inhibits S6K1 in the PI3K/Akt/mTOR pathway.
In Vivo Study Design and Protocols
This section outlines a comprehensive protocol for a xenograft-based in vivo study to assess the anti-tumor efficacy of PF-4708671.
Experimental Workflow
The general workflow for an in vivo efficacy study is depicted below. This includes animal acclimatization, tumor cell implantation, tumor growth monitoring, randomization into treatment groups, drug administration, and subsequent data collection and analysis.
Workflow for an in vivo xenograft study.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| PF-4708671 | Selleck Chemicals | S2163 |
| Female Athymic Nude Mice (6-8 weeks old) | The Jackson Laboratory | 002019 |
| Cancer Cell Line (e.g., HCT116) | ATCC | CCL-247 |
| Matrigel® Basement Membrane Matrix | Corning | 354234 |
| Carboxymethylcellulose sodium (CMC-Na) | Sigma-Aldrich | C5678 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| PEG300 | Sigma-Aldrich | P3015 |
| Tween® 80 | Sigma-Aldrich | P4780 |
| Anti-phospho-S6 (Ser235/236) Antibody | Cell Signaling Technology | 2211 |
| Anti-S6 Ribosomal Protein Antibody | Cell Signaling Technology | 2217 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
Experimental Protocols
3.3.1. Animal Husbandry and Acclimatization
-
House female athymic nude mice (6-8 weeks old) in a specific pathogen-free (SPF) facility.
-
Allow a minimum of one week for acclimatization before any experimental procedures.
-
Provide ad libitum access to sterile food and water.
-
Maintain a 12-hour light/dark cycle.
3.3.2. Tumor Xenograft Implantation
-
Culture the desired cancer cell line (e.g., HCT116) according to the supplier's recommendations.
-
Harvest cells at approximately 80% confluency and resuspend in sterile, serum-free media or PBS.
-
Mix the cell suspension 1:1 with Matrigel® on ice to a final concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell-Matrigel suspension into the right flank of each mouse.
3.3.3. Tumor Growth Monitoring and Randomization
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions with digital calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
3.3.4. Drug Formulation and Administration
-
Oral Gavage Formulation:
-
Prepare a vehicle solution of 0.5% CMC-Na in sterile water.
-
Suspend PF-4708671 in the vehicle to the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
-
Administer orally once daily or as determined by the study design.
-
-
Intraperitoneal (IP) Injection Formulation:
-
Prepare a vehicle of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% sterile water.
-
Dissolve PF-4708671 in the vehicle to the desired concentration.
-
Administer via IP injection.
-
3.3.5. Treatment Schedule
-
Based on published studies, a starting dose of 50-60 mg/kg administered orally every other day can be considered.[5] The optimal dosing schedule should be determined in a pilot study.
-
Administer the vehicle to the control group following the same schedule.
-
Include a positive control group with a standard-of-care chemotherapeutic agent if applicable.
-
Treat for a predetermined period, typically 14-21 days, or until tumors in the control group reach a predetermined endpoint.
3.3.6. Efficacy Evaluation
-
Measure tumor volume and body weight at least twice weekly throughout the study.
-
Monitor animal health daily for any signs of toxicity.
-
The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT/ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
3.3.7. Pharmacokinetic (PK) Analysis
-
Protocol for a Pilot PK Study:
-
Administer a single dose of PF-4708671 to a cohort of non-tumor-bearing mice.
-
Collect blood samples (via retro-orbital or tail vein bleed) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of PF-4708671 using a validated LC-MS/MS method.
-
3.3.8. Pharmacodynamic (PD) Analysis
-
At the end of the efficacy study, or at specific time points determined by the PK profile (e.g., at Tmax), euthanize a subset of mice from each group.
-
Excise tumors and flash-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
-
Western Blot for pS6:
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against pS6 (Ser235/236) and total S6 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize pS6 levels to total S6.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Dosing Regimen for In Vivo Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Mice |
| 1 | Vehicle | - | Oral | QOD x 14 days | 10 |
| 2 | PF-4708671 | 60 | Oral | QOD x 14 days | 10 |
| 3 | Positive Control | (Specify) | (Specify) | (Specify) | 10 |
Table 2: Example Pharmacokinetic Parameters of PF-4708671 in Mice (Hypothetical Data)
| Parameter | Value |
| Cmax (ng/mL) | To be determined |
| Tmax (h) | To be determined |
| AUC (0-t) (ng*h/mL) | To be determined |
| Half-life (t1/2) (h) | To be determined |
| Bioavailability (%) | To be determined |
Table 3: Example Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 125.5 ± 15.2 | 850.3 ± 98.7 | - |
| PF-4708671 (60 mg/kg) | 128.1 ± 16.8 | 420.6 ± 55.4 | 59.2 |
| Positive Control | 126.7 ± 14.9 | 250.1 ± 30.5 | 82.8 |
Conclusion
This document provides a detailed framework for designing and conducting an in vivo study to evaluate PF-4708671 in a mouse xenograft model. Adherence to these protocols will enable researchers to generate high-quality, reproducible data on the efficacy and mechanism of action of this S6K1 inhibitor. It is crucial to perform a pilot pharmacokinetic study to optimize the dosing regimen and sampling time points for pharmacodynamic analysis to ensure the robustness of the study findings.
References
- 1. Protein extraction and western blot (mouse tissues) [protocols.io]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. medchemexpress.com [medchemexpress.com]
PF-4708671 solubility in DMSO for stock solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4708671 is a potent and highly specific, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3] As a critical downstream effector of the mTOR signaling pathway, S6K1 plays a pivotal role in regulating cell growth, proliferation, protein synthesis, and metabolism.[2] The specificity of PF-4708671 makes it an invaluable tool for elucidating the physiological and pathological functions of S6K1. These application notes provide detailed protocols for the preparation of PF-4708671 stock solutions in DMSO and its application in cell-based assays.
Data Summary
Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 390.41 g/mol | |
| Formula | C₁₉H₂₁F₃N₆ | |
| CAS Number | 1255517-76-0 |
Solubility in DMSO
The solubility of PF-4708671 in DMSO has been reported across a range of concentrations. For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
| Reported Solubility | Molar Concentration (approx.) | Source |
| 50 mg/mL | 128 mM | Sigma-Aldrich |
| >10 mM | >3.9 mg/mL | APExBIO |
| 30 mg/mL | 76.84 mM | Selleck Chemicals |
| 33.33 mg/mL | 85.37 mM | MedchemExpress |
| 19.5 mg/mL | 49.95 mM | TargetMol |
| 50 mM | 19.52 mg/mL | R&D Systems, Tocris Bioscience |
Note: The variability in reported solubility may be attributed to differences in compound purity, DMSO quality, and experimental conditions such as temperature and sonication.
Biological Activity
| Parameter | Value | Notes | Reference |
| Kᵢ (S6K1) | 20 nM | Cell-free assay | [1][5] |
| IC₅₀ (S6K1) | 160 nM | Cell-free assay | [1][5] |
| IC₅₀ (S6K2) | 65 µM | Demonstrates high selectivity for S6K1 over S6K2 | [5] |
| IC₅₀ (MSK1) | 0.95 µM | [5] | |
| IC₅₀ (RSK1) | 4.7 µM | [5] | |
| IC₅₀ (RSK2) | 9.2 µM | [5] |
Signaling Pathway
PF-4708671 specifically targets S6K1, a serine/threonine kinase downstream of the mTORC1 complex. Upon activation by growth factors or nutrients, mTORC1 phosphorylates and activates S6K1. Activated S6K1 then phosphorylates several downstream targets, including the ribosomal protein S6 (rpS6), which promotes protein synthesis and cell growth. PF-4708671 inhibits the kinase activity of S6K1, thereby preventing the phosphorylation of its substrates. Interestingly, treatment with PF-4708671 can lead to an increase in the phosphorylation of S6K1 at its activation loop (Thr389), which is thought to be a result of the inhibition of a negative feedback loop to upstream components of the pathway.[1][2]
Figure 1: S6K1 Signaling Pathway Inhibition by PF-4708671.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of PF-4708671 in DMSO.
Materials:
-
PF-4708671 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For a 10 mM stock solution, the required mass of PF-4708671 (MW = 390.41) is 3.9041 mg per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the calculated amount of PF-4708671 powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. The solution should be clear.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is stable for up to 6 months.
Application Protocol: Inhibition of S6 Phosphorylation in a Cell-Based Assay
This protocol outlines a general procedure to treat cultured cells with PF-4708671 and assess the inhibition of S6 phosphorylation by Western blotting.
Materials:
-
Cultured cells of interest (e.g., HEK293, HCT116)
-
Complete cell culture medium
-
PF-4708671 DMSO stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Compound Treatment:
-
Thaw an aliquot of the PF-4708671 stock solution.
-
Prepare serial dilutions of PF-4708671 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control (with the same final concentration of DMSO as the highest PF-4708671 concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of PF-4708671 or the DMSO control.
-
Incubate the cells for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total S6 protein.
-
Experimental Workflow
Figure 2: Experimental workflow for preparing and using PF-4708671.
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution in aqueous media, consider preparing an intermediate dilution in a solvent like ethanol (B145695) before the final dilution in the culture medium. Ensure the final solvent concentration is low and consistent across all treatments, including the vehicle control.
-
Low Inhibition: If the expected inhibition is not observed, verify the activity of the compound by testing a fresh aliquot. Ensure that the cell line used is responsive to S6K1 inhibition and that the treatment time is appropriate.
-
Variability in Results: To minimize variability, use fresh, high-quality DMSO for stock solution preparation, aliquot for single use to avoid freeze-thaw cycles, and ensure consistent cell culture conditions and treatment procedures.
For further information and specific applications, it is recommended to consult the relevant scientific literature.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: A Step-by-Step Guide for Using PF-4708671 in Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction PF-4708671 is a potent, cell-permeable, and highly specific inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2] S6K1 is a critical downstream effector of the mTORC1 signaling pathway, playing a key role in regulating cell growth, proliferation, and protein synthesis.[2][3] Its inhibition is a therapeutic strategy for conditions like cancer and insulin (B600854) resistance.[2][4] These application notes provide a detailed guide for utilizing PF-4708671 in Western blotting to probe the mTOR/S6K1 signaling pathway.
Mechanism of Action PF-4708671 is a piperazinyl-pyrimidine compound that specifically targets the S6K1 isoform.[1] It exhibits a high degree of selectivity, with an in-vitro IC50 of 160 nM for S6K1, which is significantly more potent than its activity against related kinases like S6K2, RSK, and MSK.[1][5] The primary mechanism involves the direct inhibition of S6K1's kinase activity, thereby preventing the phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (S6).[2][6]
An interesting characteristic of PF-4708671 is that it can induce the phosphorylation of S6K1 at its T-loop (Threonine 229) and hydrophobic motif (Threonine 389) sites.[2][7] This effect is dependent on active mTORC1. However, this hyperphosphorylated state of S6K1 is catalytically inactive.[6] Therefore, when using PF-4708671, a decrease in the phosphorylation of S6K1 substrates (like S6) is the definitive marker of its inhibitory effect.
Signaling Pathway The diagram below illustrates the canonical PI3K/Akt/mTORC1 pathway leading to the activation of S6K1 and highlights the specific point of inhibition by PF-4708671.
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of PF-4708671.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for PF-4708671.
| Parameter | Value | Reference(s) |
| Ki (in vitro) | 20 nM | [2][4][5] |
| IC50 (in vitro) | 160 nM | [1][2][4][5] |
| Selectivity | ~400-fold vs. S6K2; >20-fold vs. RSK1/2 | [1][5] |
| Typical Cell Culture Working Concentration | 1 - 20 µM | [8][9] |
| Typical Incubation Time | 1 - 24 hours | [9][10] |
Detailed Protocol: Western Blotting for S6K1 Inhibition
This protocol provides a step-by-step method to assess the efficacy of PF-4708671 by monitoring the phosphorylation of ribosomal protein S6.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Western blotting with PF-4708671.
I. Materials and Reagents
-
Cell culture reagents (media, serum, PBS)
-
PF-4708671 (Stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 2x)
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and protein transfer system
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies (diluted in 5% BSA/TBST):
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser240/244)
-
Rabbit anti-S6 Ribosomal Protein (Total S6)
-
-
Secondary Antibody: Anti-rabbit IgG, HRP-linked
-
Chemiluminescent Substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
II. Cell Culture and Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Optional: Serum-starve cells overnight if assessing stimulation by a growth factor.
-
Pre-treat cells with the desired concentration of PF-4708671 (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours.[11]
-
If applicable, stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
Proceed immediately to cell lysis.
III. Lysate Preparation
-
Place culture dishes on ice and aspirate the media.[12]
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors (e.g., 100 µL per well for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Agitate for 30 minutes at 4°C.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
IV. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample.
-
Boil the samples at 95-100°C for 5 minutes.[12]
V. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane according to the manufacturer's instructions for your transfer system (wet or semi-dry).[13][14]
VI. Immunoblotting and Detection
-
Blocking: Incubate the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-phospho-S6) in fresh Blocking Buffer according to the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[15]
-
Final Washes: Repeat the washing step (VI.3).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an appropriate imaging system.[12]
VII. Stripping and Re-probing for Total Protein
-
To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed for the corresponding total protein.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and repeat the immunoblotting protocol starting from the blocking step (VI.1), this time using the antibody for total S6.
Expected Results Upon analysis, the Western blot should demonstrate a significant reduction in the signal for phosphorylated S6 (Ser240/244) in cell lysates treated with PF-4708671 compared to the vehicle-treated control.[9] The signal for total S6 should remain unchanged across all samples, confirming that the observed effect is due to the inhibition of phosphorylation and not a change in total protein expression.[16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. ptglab.com [ptglab.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
Application of PF-4708671 in Non-Small Cell Lung Cancer Research: A Detailed Overview
Introduction: PF-4708671 is a potent and specific inhibitor of the p70 ribosomal S6 kinase 1 (S6K1), a serine/threonine kinase that is a critical downstream effector of the PI3K/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC), where the overexpression of S6K1 and its phosphorylated form (p-p70S6K) is associated with poor prognosis.[1][3][4] Consequently, PF-4708671 has emerged as a valuable tool for investigating the role of S6K1 in NSCLC tumorigenesis and as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of PF-4708671 in NSCLC research, based on published studies.
Mechanism of Action
PF-4708671 exerts its effects by directly inhibiting the kinase activity of S6K1.[2] This leads to a reduction in the phosphorylation of S6K1's downstream targets, most notably the ribosomal protein S6 (S6).[1][4] The inhibition of the S6K1/S6 axis disrupts protein synthesis and cell growth.[1] Research in NSCLC cell lines has shown that treatment with PF-4708671 not only decreases the phosphorylation of p70S6K and S6 but also leads to increased levels of pro-apoptotic proteins such as BAD and Caspase-3, as well as the protein kinase ERK.[1][3][4]
Below is a diagram illustrating the signaling pathway affected by PF-4708671.
Effects on Non-Small Cell Lung Cancer
Studies utilizing various NSCLC cell lines (A549, SK-MES-1, and NCI-H460) have demonstrated that PF-4708671 has significant anti-tumor effects both in vitro and in vivo.[1][3][4]
In Vitro Effects:
-
Inhibition of Cell Proliferation: PF-4708671 significantly inhibits the proliferation of NSCLC cells in a time- and concentration-dependent manner.[1]
-
Cell Cycle Arrest: The inhibitor causes cell cycle arrest at the G0/G1 phase.[1][3]
-
Inhibition of Cell Invasion: A notable reduction in the invasive capabilities of NSCLC cells has been observed following treatment.[1][5]
-
Induction of Apoptosis: While PF-4708671 does induce apoptosis, its effect in this regard is reported to be limited.[1][3]
In Vivo Effects:
-
Tumorigenesis Inhibition: In xenograft models using nude mice, PF-4708671 has been shown to inhibit the growth of NSCLC tumors.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of PF-4708671 on NSCLC cell lines.
Table 1: Inhibition of Cell Proliferation by PF-4708671
| Cell Line | Concentration for Significant Inhibition (24h) | Concentration for Significant Inhibition (48h) | Concentration for Significant Inhibition (72h) |
|---|---|---|---|
| A549 | 3 µM | 0.1 µM | 0.1 µM |
| SK-MES-1 | 0.1 µM | 0.1 µM | 0.1 µM |
| NCI-H460 | 10 µM | 0.3 µM | 0.1 µM |
Data sourced from Qiu et al., 2016.[1]
Table 2: Effect of PF-4708671 on Cell Invasion and Apoptosis
| Cell Line | Invasion Inhibition Rate (at 10 µM for 24h) | Increase in Apoptosis Rate (at 10 µM for 24h) |
|---|---|---|
| A549 | 46.23% | 2.483% |
| SK-MES-1 | 82.73% | 3.475% |
| NCI-H460 | 75.90% | 1.537% |
Data sourced from Qiu et al., 2016.[1]
Table 3: Effect of PF-4708671 on Cell Cycle Distribution
| Cell Line | Effect on Cell Cycle (at 10 µM for 24h) |
|---|---|
| A549 | Arrest in G0/G1 phase; significant decrease in S and G2/M phases |
| SK-MES-1 | Arrest in G0/G1 phase; reduced proportion of G2/M phase cells |
| NCI-H460 | Arrest in G0/G1 phase; reduced proportion of S phase cells |
Data sourced from Qiu et al., 2016.[1]
Experimental Protocols
Detailed methodologies for key experiments involving PF-4708671 in NSCLC research are provided below.
Preparation of PF-4708671
PF-4708671 is an inhibitor of S6K1 with an IC50 of 160 nM and a Ki of 20 nM.[1]
-
For in vitro experiments: Dissolve 10 mg of PF-4708671 in 1 ml of DMSO to create a stock solution. Store at -80°C.[1]
-
For in vivo experiments: Initially dissolve PF-4708671 in 10% DMSO. Further dilute this solution in a vehicle of 30% PEG400, 0.5% Tween 80, and 5% propylene (B89431) glycol to achieve a final DMSO concentration of 1%.[1]
Cell Proliferation Assay (CCK-8)
-
Seed NSCLC cells in 96-well plates at a density of 5 x 10³ cells per well.
-
After cell adherence, treat with various concentrations of PF-4708671 (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, and 10 µM) for 24, 48, and 72 hours. Use DMSO-treated or untreated cells as negative controls.
-
Add CCK-8 solution to each well according to the manufacturer's protocol and incubate.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.[1][5]
Western Blot Analysis
-
Culture NSCLC cells and treat with desired concentrations of PF-4708671 for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p70S6K, p70S6K, p-S6, S6, BAD, Caspase-3, ERK, and a loading control like β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Cell Cycle Analysis
-
Harvest approximately 1 x 10⁶ cells after treatment with PF-4708671 (e.g., 10 µM for 24 hours).
-
Fix the cells in ethanol.
-
Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase.
-
Analyze the DNA content and cell cycle distribution using a flow cytometer.[1][5]
Cell Invasion Assay
-
Use a transwell chamber system with a basement membrane matrix (e.g., Matrigel).
-
Treat NSCLC cells with PF-4708671 (e.g., 10 µM for 24 hours).
-
Seed the treated cells (e.g., 1 x 10⁶ cells/ml) in the upper chamber with serum-free or low-serum medium.
-
Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.
-
Incubate for a suitable period to allow for cell invasion.
-
Stain and count the cells that have invaded through the membrane to the lower surface.[1][5]
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Harvest approximately 5 x 10⁵ cells after treatment with PF-4708671 (e.g., 10 µM for 24 hours).
-
Wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-APC and 7-AAD according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, 7-AAD-negative cells are considered apoptotic.[1][5]
Conclusion
PF-4708671 is a critical research tool for elucidating the role of the S6K1 signaling pathway in non-small cell lung cancer. Its specific inhibitory action allows for the detailed study of the downstream consequences of S6K1 blockade, revealing significant anti-proliferative, anti-invasive, and pro-apoptotic effects. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals working in the field of NSCLC. These findings underscore the potential of targeting S6K1 as a therapeutic strategy for this malignancy.[1][3][4]
References
- 1. The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
Application Notes and Protocols for PF-4708671 in Insulin Resistance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF-4708671, a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1), to investigate insulin (B600854) resistance. The provided protocols and data are intended to facilitate the design and execution of experiments in both cellular and animal models.
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and the metabolic syndrome. The mammalian target of rapamycin (B549165) complex 1 (mTORC1) and its downstream effector, S6K1, are often hyperactivated in states of nutrient excess, such as obesity, leading to a negative feedback loop that impairs insulin signaling.[1][2][3][4] This negative feedback is primarily mediated through the phosphorylation of insulin receptor substrate 1 (IRS1) at inhibitory serine residues, which in turn attenuates the PI3K/Akt signaling pathway, a critical cascade for insulin's metabolic actions.[2][3]
PF-4708671 is a cell-permeable imidazole (B134444) compound that specifically inhibits the S6K1 isoform.[5] Its selectivity makes it a valuable tool to dissect the specific role of S6K1 in insulin resistance, distinguishing its effects from the broader consequences of mTORC1 inhibition, for instance with rapamycin.[1] Studies have demonstrated that pharmacological inhibition of S6K1 with PF-4708671 can improve glucose homeostasis by enhancing Akt signaling in metabolic tissues like the liver and skeletal muscle.[1][6]
Interestingly, PF-4708671 has also been shown to have S6K1-independent effects, notably through the inhibition of mitochondrial complex I, which can lead to the activation of AMP-activated protein kinase (AMPK).[7][8][9] This dual mechanism of action should be considered when interpreting experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for PF-4708671, compiled from various studies. These values can serve as a starting point for experimental design.
| Parameter | Value | Cell/Assay Type | Species | Notes | Reference |
| Ki | 20 nM | Cell-free assay | N/A | Potency for S6K1 | [5][10][11] |
| IC50 | 160 nM | Cell-free assay | N/A | Potency for S6K1 | [5][10][11] |
| IC50 | 0.82 µM | Growth Inhibition Assay | BHT-101 (thyroid carcinoma) | Human | Demonstrates anti-proliferative effects in cancer cells. |
| IC50 | 5.20 µM | Growth Inhibition Assay | UACC-893 (breast cancer) | Human | |
| IC50 | 5.73 µM | Growth Inhibition Assay | A427 (lung carcinoma) | Human | |
| Working Concentration | 1-20 µM | L6 myocytes, FAO hepatocytes | Rat | For studying effects on AMPK and S6K1 phosphorylation. | [7] |
| Working Concentration | 10 µM | FAO hepatocytes | Rat | For time-dependent insulin signaling analysis. | [6] |
| In Vivo Dosage | Not specified | High-fat diet-induced obese mice | Mouse | 7-day treatment improved glucose tolerance. | [1][9] |
Note on IC50: The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] It is dependent on the experimental conditions, and the values presented here should be used as a guide.[12]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by PF-4708671 in the context of insulin resistance and a general experimental workflow for its use in cell culture.
Experimental Protocols
The following are generalized protocols for key experiments to assess the effects of PF-4708671 on insulin signaling and glucose metabolism. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Western Blot Analysis of Insulin Signaling Proteins
This protocol is for assessing the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt, S6K1, and S6, following treatment with PF-4708671.
Materials:
-
Cell line of interest (e.g., L6 myotubes, FAO hepatocytes)
-
Complete cell culture medium
-
PF-4708671 (stock solution in DMSO)
-
Insulin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Induce insulin resistance if required by your experimental model (e.g., by chronic insulin or high glucose treatment).
-
Pre-treat cells with the desired concentrations of PF-4708671 or vehicle (DMSO) for the specified duration (e.g., 1-24 hours).
-
Acutely stimulate cells with insulin (e.g., 100 nM for 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, add Laemmli sample buffer, and denature by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Glucose Uptake Assay
This protocol measures the rate of glucose transport into cells, a key functional endpoint of insulin action.
Materials:
-
Cell line of interest cultured in 12- or 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
PF-4708671
-
Insulin
-
2-deoxy-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloridzin (glucose transport inhibitor)
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer (e.g., 0.1% SDS)
Procedure:
-
Cell Culture and Treatment:
-
Seed and grow cells to confluency. Differentiate myoblasts to myotubes if using L6 cells.
-
Serum-starve cells for 3-4 hours in serum-free medium.
-
Pre-treat cells with PF-4708671 or vehicle for the desired time.
-
Stimulate with insulin (e.g., 100 nM) for 20-30 minutes.
-
-
Glucose Uptake Measurement:
-
Wash cells twice with KRH buffer.
-
Add KRH buffer containing 2-deoxy-[³H]-glucose (or 2-NBDG) and incubate for 5-10 minutes at 37°C.
-
To determine non-specific uptake, include a set of wells treated with a glucose transport inhibitor like phloridzin.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells in lysis buffer.
-
If using 2-deoxy-[³H]-glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
If using a fluorescent analog, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake values to the protein content of each well.
-
Protocol 3: Hepatic Glucose Production Assay
This protocol is used to assess the effect of PF-4708671 on gluconeogenesis in hepatocytes.
Materials:
-
Hepatocytes (e.g., FAO cells or primary hepatocytes) cultured in 12-well plates
-
Glucose production buffer (glucose-free DMEM containing gluconeogenic substrates like lactate (B86563) and pyruvate)
-
PF-4708671
-
Insulin
-
Glucose assay kit
Procedure:
-
Cell Culture and Treatment:
-
Seed hepatocytes and grow to confluency.
-
Wash cells with PBS and incubate in glucose production buffer.
-
Treat cells with PF-4708671 or vehicle in the presence or absence of insulin for a specified period (e.g., 6-8 hours).
-
-
Measurement of Glucose Output:
-
Collect the culture medium from each well.
-
Measure the glucose concentration in the medium using a commercially available glucose assay kit.
-
-
Data Analysis:
-
Normalize the amount of glucose produced to the total protein content in each well.
-
Concluding Remarks
PF-4708671 is a critical pharmacological tool for investigating the role of S6K1 in the pathogenesis of insulin resistance. By specifically inhibiting S6K1, researchers can delineate its contribution to the negative regulation of insulin signaling and explore its potential as a therapeutic target. The protocols and data provided herein offer a solid foundation for designing and conducting robust experiments to further elucidate the complex interplay between nutrient sensing, insulin action, and metabolic disease. When using PF-4708671, it is important to be mindful of its potential off-target effects, such as the inhibition of mitochondrial complex I, and to include appropriate controls to ensure accurate interpretation of the results.
References
- 1. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of S6K1 Mediated Insulin Resistance - George Thomas [grantome.com]
- 4. youtube.com [youtube.com]
- 5. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. selleckchem.com [selleckchem.com]
- 11. PF-4708671 | Autophagy | S6 Kinase | TargetMol [targetmol.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PF-4708671 Administration in Animal Models of Neurological Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4708671 is a potent and highly selective, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway.[1] The mTOR/S6K1 pathway is a critical regulator of protein synthesis, cell growth, and proliferation and has been implicated in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and spinal cord injury.[2][3][4] Dysregulation of this pathway can lead to aberrant protein synthesis, synaptic dysfunction, and neuronal cell death. Inhibition of S6K1 with PF-4708671 presents a promising therapeutic strategy to mitigate these effects and restore neuronal function.
These application notes provide a comprehensive overview and detailed protocols for the administration of PF-4708671 in various animal models of neurological disease.
Mechanism of Action
PF-4708671 acts as an ATP-competitive inhibitor of S6K1, preventing the phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (rpS6).[1] By inhibiting S6K1, PF-4708671 can modulate protein synthesis, which is often dysregulated in neurological diseases. Interestingly, PF-4708671 has been shown to induce neurite outgrowth in vitro and promote axon regeneration in vivo, suggesting a role in neuronal repair.[5][6]
S6K1 Signaling Pathway in Neurological Disease
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of PF-4708671.
Data Presentation: In Vivo Efficacy of PF-4708671
| Neurological Disease Model | Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Spinal Cord Injury | Mouse | Cortical Injection | 1, 5, or 10 mM (10 µL total) | Single dose post-injury | Promoted corticospinal tract regeneration and locomotor recovery. | [5][6] |
| Cerebral Ischemia-Reperfusion | Rat | Intraperitoneal (IP) | 75 mg/kg | Single dose 15 min post-MCAO | Decreased infarct size and blood-brain barrier permeability. | [7] |
| Epilepsy | Rat (Pilocarpine-induced) | In vivo (unspecified) | 5 mM | Chronic | Attenuated seizures, reduced depression-like behavior, and rescued synaptic deficits. | [3] |
| Angelman Syndrome | Mouse | In vitro (hippocampal slices) | 5 µM | Acute | Normalized hippocampal long-term potentiation (LTP). | [8] |
| Autism-Tuberous Sclerosis | Rat (Eker model) | Intraperitoneal (IP) | 75 mg/kg | Single dose | Reduced elevated cortical blood flow. | [9][10] |
Experimental Protocols
Formulation and Administration of PF-4708671 (Intraperitoneal Injection)
This protocol provides a general guideline for the preparation and intraperitoneal (IP) injection of PF-4708671 in mice or rats. Note: The optimal vehicle and concentration may vary depending on the specific animal model and experimental design. It is crucial to perform small-scale solubility and stability tests before preparing a large batch.
Materials:
-
PF-4708671 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (26-30 gauge)
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in DMSO):
-
Weigh the required amount of PF-4708671 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration.
-
Vortex or sonicate until the powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage.
-
-
Working Solution Preparation (e.g., for a 75 mg/kg dose in a 20g mouse):
-
Calculation:
-
Dose (mg) = 75 mg/kg * 0.02 kg = 1.5 mg
-
Injection volume is typically 100-200 µL for a mouse. Let's aim for 150 µL.
-
Concentration (mg/mL) = 1.5 mg / 0.15 mL = 10 mg/mL. In this case, the stock solution can be diluted.
-
-
Vehicle Formulation (Example: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):
-
For 1 mL of working solution:
-
100 µL of PF-4708671 stock in DMSO (if the desired final concentration is lower than the stock) or pure DMSO.
-
400 µL of PEG400. Mix well.
-
50 µL of Tween 80. Mix well.
-
450 µL of sterile saline. Mix well until a clear solution is formed.
-
-
-
Prepare the working solution fresh on the day of injection.
-
-
Intraperitoneal Injection:
-
Gently restrain the animal.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle and inject the solution slowly.
-
Monitor the animal for any adverse reactions post-injection.
-
Experimental Workflow for a Spinal Cord Injury (SCI) Model
Caption: A typical experimental workflow for evaluating PF-4708671 in a mouse model of spinal cord injury.
Western Blotting for Phosphorylated S6K1 and rpS6
This protocol outlines the steps for detecting the phosphorylation status of S6K1 and its substrate rpS6 in brain tissue lysates, which is a key pharmacodynamic marker for PF-4708671 activity.
Materials:
-
Brain tissue samples (e.g., hippocampus, cortex)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6K1 (Thr389)
-
Rabbit anti-S6K1
-
Rabbit anti-phospho-rpS6 (Ser235/236)
-
Rabbit anti-rpS6
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Lysis:
-
Homogenize the brain tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Normalize to the loading control (β-actin) to ensure equal protein loading.
-
Concluding Remarks
PF-4708671 is a valuable pharmacological tool for investigating the role of the S6K1 signaling pathway in the pathogenesis of various neurological disorders. The protocols provided herein offer a foundation for designing and executing in vivo studies to evaluate the therapeutic potential of S6K1 inhibition. Researchers should optimize these protocols based on their specific animal models and experimental objectives to ensure robust and reproducible results. Careful consideration of drug formulation, administration route, and appropriate behavioral and molecular outcome measures is paramount for the successful application of PF-4708671 in preclinical neurological research.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Concept of Motor Functional Analysis for Spinal Cord Injury in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 4.6. Grip strength test [bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting PF-4708671 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S6K1 inhibitor, PF-4708671. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation after diluting my PF-4708671 DMSO stock solution into my cell culture media. What's happening and how can I prevent this?
This is a common issue when diluting compounds dissolved in a high concentration of an organic solvent like DMSO into an aqueous solution like cell culture media. PF-4708671 is hydrophobic, and exceeding its solubility limit in the final aqueous environment will cause it to precipitate out of solution.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept low, typically below 0.5%, to maintain the solubility of PF-4708671 and minimize solvent-induced cellular stress.
-
Working Solution Preparation: Instead of adding a small volume of a highly concentrated stock directly to your full volume of media, first prepare an intermediate dilution in media. Then, add this intermediate dilution to the rest of your media. This gradual dilution can help prevent localized high concentrations that lead to precipitation.
-
Vortexing/Mixing: When diluting, gently vortex or pipette the media continuously to ensure rapid and thorough mixing. This helps to disperse the compound quickly and avoid localized supersaturation.
-
Temperature: While warming can aid in dissolving the initial stock solution, ensure your cell culture media is at the appropriate temperature (typically 37°C) during the addition of the compound.
Q2: What is the recommended solvent for preparing a stock solution of PF-4708671?
The recommended solvent for preparing a stock solution of PF-4708671 is dimethyl sulfoxide (B87167) (DMSO).[1] It is also soluble in ethanol.[2]
Q3: What are the maximum concentrations for PF-4708671 stock solutions in DMSO and ethanol?
PF-4708671 is soluble up to 50 mM in both DMSO and ethanol.[2] Some suppliers suggest a solubility of 30 mg/mL (76.84 mM) in fresh DMSO.[1] However, it's important to note that moisture-absorbing DMSO can reduce solubility.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 390.41 g/mol | |
| Chemical Formula | C₁₉H₂₁F₃N₆ | |
| Solubility in DMSO | Up to 50 mM[2] (or 30 mg/mL[1]) | [1][2] |
| Solubility in Ethanol | Up to 50 mM | [2] |
| In Vitro IC₅₀ (S6K1) | 160 nM | [3] |
| In Vitro Kᵢ (S6K1) | 20 nM | [3] |
| Storage (Stock Solution) | Aliquot and freeze at -20°C for up to 6 months. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PF-4708671 in DMSO
-
Materials:
-
PF-4708671 powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes
-
-
Calculation:
-
The molecular weight of PF-4708671 is 390.41 g/mol .
-
To prepare a 10 mM solution, you will need 3.9041 mg of PF-4708671 per 1 mL of DMSO.
-
-
Procedure:
-
Weigh out the required amount of PF-4708671 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh DMSO to the tube.
-
To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[4][5]
-
Visually inspect the solution to ensure the compound has completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Diluting PF-4708671 into Cell Culture Media
-
Materials:
-
10 mM PF-4708671 stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile tubes
-
-
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Calculate the volume of stock solution needed:
-
(10 µM) x (10 mL) = (10,000 µM) x (V₂)
-
V₂ = 0.01 mL or 10 µL
-
-
To avoid precipitation, do not add the 10 µL of stock directly to the 10 mL of media. Instead, perform a serial dilution.
-
Add 1 mL of pre-warmed media to a sterile tube.
-
Add the 10 µL of the 10 mM PF-4708671 stock solution to this 1 mL of media. Pipette up and down gently to mix thoroughly. This creates a 100 µM intermediate solution.
-
Add this 1 mL of the 100 µM intermediate solution to the remaining 9 mL of pre-warmed media.
-
Gently swirl the flask or tube to ensure the final solution is homogenous.
-
The final concentration of DMSO in the media will be 0.1%.
-
Visualizations
References
PF-4708671 Technical Support Center: Troubleshooting & FAQ
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-4708671, a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). This guide addresses potential off-target effects and offers troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-4708671?
PF-4708671 is a cell-permeable, piperazinyl-pyrimidine compound that acts as a highly specific inhibitor of the S6K1 isoform of the p70 ribosomal S6 kinase.[1][2][3] It competitively inhibits the kinase activity of S6K1, preventing the phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (S6).[1][2][4] This inhibition blocks the signaling cascade downstream of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), which is crucial for processes like protein synthesis, cell growth, and proliferation.[2][5]
Q2: What are the known off-target effects of PF-4708671?
A significant off-target effect of PF-4708671 is the inhibition of mitochondrial complex I.[6][7] This effect is independent of its S6K1 inhibitory activity and can lead to the activation of AMP-activated protein kinase (AMPK).[6][7] Researchers should be aware that some of the observed metabolic effects of PF-4708671, such as changes in glucose metabolism, may be attributable to this off-target activity rather than solely to S6K1 inhibition.[6]
Q3: I am observing AMPK activation in my experiment. Is this expected?
Yes, the activation of AMPK is an expected consequence of the off-target inhibition of mitochondrial complex I by PF-4708671.[6][7] Time-course experiments have shown that PF-4708671 can induce AMPK phosphorylation (activation) before the inhibition of S6K1 is observed.[6] If your experimental question is focused solely on S6K1-mediated effects, it is crucial to design control experiments to account for the confounding effects of AMPK activation.
Q4: My results are inconsistent when assessing S6 phosphorylation. What could be the cause?
Inconsistent S6 phosphorylation results can arise from several factors:
-
Compound Stability and Storage: Ensure that PF-4708671 stock solutions are prepared and stored correctly. Following reconstitution in DMSO, it is recommended to aliquot and freeze at -20°C. Stock solutions are generally stable for up to 6 months at this temperature.
-
Cell Line Variability: The response to PF-4708671 can vary between different cell lines. The IC50 for growth inhibition, for instance, can differ significantly.[1]
-
Experimental Timing: The kinetics of S6K1 inhibition and its downstream effects can be transient. One study noted that while PF-4708671 decreased S6 phosphorylation at 3 hours, the phosphorylation returned to near basal levels by 16 hours.[8] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific cell type and experimental conditions.
-
Feedback Loops: Inhibition of S6K1 can sometimes lead to an increase in its own phosphorylation at activating sites (T389 and T229), an effect dependent on mTORC1.[2][7][9] This feedback mechanism could potentially complicate the interpretation of results based solely on S6K1 phosphorylation status.
Q5: What are recommended working concentrations for in vitro and in vivo experiments?
-
In Vitro: The IC50 of PF-4708671 for S6K1 in cell-free assays is approximately 160 nM, with a Ki of 20 nM.[1][2][10] In cell-based assays, effective concentrations typically range from 1 to 20 μM.[6][10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
In Vivo: Doses of up to 75 mg/kg have been used in mice.[7] The formulation for in vivo administration is critical for solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cellular metabolism (e.g., glucose uptake) | Off-target inhibition of mitochondrial complex I and subsequent AMPK activation.[6][7] | 1. Measure AMPK phosphorylation (e.g., at Thr172) to assess off-target effects. 2. Use a structurally unrelated S6K1 inhibitor as a control. 3. Consider using genetic approaches (e.g., S6K1 siRNA or knockout cells) to confirm that the observed phenotype is S6K1-dependent.[4] |
| No effect on S6 phosphorylation | 1. Inactive compound due to improper storage. 2. Insufficient concentration or treatment time. 3. Cell line is resistant to S6K1 inhibition. | 1. Verify the integrity of the compound and prepare fresh stock solutions. 2. Perform a dose-response and time-course experiment. 3. Confirm S6K1 expression in your cell line. |
| Increased phosphorylation of S6K1 upon treatment | This is a known phenomenon due to the blockage of a downstream negative feedback loop.[7][9] | Focus on measuring the phosphorylation of downstream S6K1 substrates like S6 protein (at Ser235/236 and Ser240/244) as a more reliable indicator of S6K1 activity inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of PF-4708671
| Target | Assay Type | Value | Reference |
| S6K1 | Ki | 20 nM | [1][2][10] |
| S6K1 | IC50 (cell-free) | 160 nM | [1][2][10] |
| S6K2 | IC50 (cell-free) | 65 µM | [10][11] |
| MSK1 | IC50 (cell-free) | 0.95 µM | [10] |
| RSK1 | IC50 (cell-free) | 4.7 µM | [10] |
| RSK2 | IC50 (cell-free) | 9.2 µM | [10] |
Table 2: Example In Vitro Growth Inhibition by PF-4708671
| Cell Line | Assay Type | IC50 | Reference |
| BHT-101 | Growth Inhibition | 0.82 µM | [1] |
| UACC-893 | Growth Inhibition | 5.20 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro S6K1 Inhibition Assay
-
Cell Culture: Plate cells (e.g., HEK293, HCT116) at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: To reduce basal S6K1 activity, serum-starve the cells for 16-24 hours.
-
Inhibitor Treatment: Treat cells with varying concentrations of PF-4708671 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-3 hours).
-
Stimulation: Stimulate the cells with an S6K1 activator, such as insulin-like growth factor 1 (IGF-1), for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-S6 (Ser235/236), total S6, phospho-AMPK (Thr172), and total AMPK. Use an appropriate loading control (e.g., β-actin or GAPDH).
Protocol 2: In Vivo Formulation and Administration (Mouse Model)
-
Stock Solution Preparation: Prepare a clear stock solution of PF-4708671 in DMSO.
-
Working Solution Formulation: For a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation:
-
Sequentially add and mix the solvents to the DMSO stock solution.
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication can be used.
-
It is recommended to prepare the working solution fresh on the day of use.[10]
-
-
Administration: Administer the formulated PF-4708671 to mice via intraperitoneal (i.p.) injection at the desired dosage (e.g., 75 mg/kg).
Visualizations
Caption: On-target and off-target signaling pathways of PF-4708671.
Caption: A typical experimental workflow for assessing PF-4708671 activity.
Caption: Troubleshooting logic for unexpected metabolic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-4708671 Incubation Time for Maximum Inhibition
Welcome to the technical support center for PF-4708671. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing PF-4708671, a potent and specific S6K1 inhibitor, in your experiments. Here, you will find answers to frequently asked questions and troubleshooting guides to help you optimize your experimental conditions for maximal and reproducible inhibition of S6K1 activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-4708671?
A1: PF-4708671 is a cell-permeable, ATP-competitive inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3] It exhibits high selectivity for S6K1 over the closely related S6K2 isoform and other AGC kinases.[1][4] By inhibiting S6K1, PF-4708671 prevents the phosphorylation of downstream substrates, most notably the ribosomal protein S6 (S6), thereby impacting processes such as protein synthesis, cell growth, and proliferation.[5][6][7]
Q2: What is a typical starting concentration and incubation time for PF-4708671 in cell-based assays?
A2: A common starting concentration for PF-4708671 in cell-based assays ranges from 1 µM to 10 µM.[4][8] The optimal incubation time is highly dependent on the experimental endpoint:
-
For assessing direct S6K1 inhibition (e.g., via Western blot for phospho-S6): Shorter incubation times of 1 to 4 hours are often sufficient to observe maximal inhibition of S6 phosphorylation.[9]
-
For studying downstream cellular effects (e.g., cell proliferation, apoptosis, or changes in gene expression): Longer incubation times, typically from 24 to 72 hours, are generally required to observe significant changes.[2]
It is strongly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
Q3: How does incubation time influence the inhibitory effect of PF-4708671?
A3: The duration of exposure to PF-4708671 is a critical factor. Insufficient incubation time may not allow for complete inhibition of S6K1, leading to a partial or undetectable effect. Conversely, excessively long incubation periods might lead to secondary or off-target effects, or even cytotoxicity, which could confound the interpretation of your results.[10] A time-course experiment is essential to identify the window of maximal, specific S6K1 inhibition.
Q4: Are there any known off-target effects of PF-4708671 that could be time-dependent?
A4: Yes, some studies have reported off-target effects. For instance, PF-4708671 has been shown to inhibit mitochondrial complex I activity, which can lead to the activation of AMP-activated protein kinase (AMPK).[10] These effects may become more pronounced with longer incubation times. Time-course experiments can help distinguish the primary effects of S6K1 inhibition from potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of S6 phosphorylation | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal duration for maximal inhibition. |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a range of PF-4708671 concentrations (e.g., 0.1 µM to 20 µM). | |
| Cell line is resistant or has low S6K1 activity. | Confirm S6K1 expression and basal activity in your cell line. Consider using a positive control cell line with known sensitivity to S6K1 inhibition. | |
| Inconsistent results between experiments | Variability in incubation timing. | Ensure precise and consistent incubation times across all experiments. Use a timer and standardize the workflow. |
| Cell density and health. | Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase before treatment. | |
| High levels of cell death | Incubation time is too long. | Reduce the incubation period. Assess cell viability at different time points using methods like MTT or trypan blue exclusion. |
| Inhibitor concentration is too high. | Lower the concentration of PF-4708671. Determine the cytotoxic concentration for your cell line. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5%). Include a vehicle-only control. | |
| Unexpected changes in other signaling pathways | Off-target effects. | Consider potential off-target effects, such as AMPK activation.[10] Shorter incubation times may minimize these effects. |
| Feedback loop activation. | Inhibition of S6K1 can lead to feedback activation of upstream pathways, such as the PI3K/Akt pathway.[9] Analyze key nodes of related pathways at different time points. |
Data Summary: PF-4708671 Activity and Usage
| Parameter | Value | Context | Reference |
| Ki (S6K1) | 20 nM | Cell-free assay | [1][2][7] |
| IC50 (S6K1) | 160 nM | Cell-free assay | [1][2][7][11] |
| IC50 (S6K2) | 65 µM | Cell-free assay | [2][12] |
| IC50 (RSK1) | 4.7 µM | Cell-free assay | [2] |
| IC50 (RSK2) | 9.2 µM | Cell-free assay | [2] |
| IC50 (MSK1) | 0.95 µM | Cell-free assay | [2] |
| Typical Cell-Based Concentration | 1 - 10 µM | Various cell lines | [4][8] |
| Short-term Incubation (Phosphorylation) | 1 - 4 hours | HEK293, HCT116, Neurons | [2][9] |
| Long-term Incubation (Proliferation) | 48 - 72 hours | HCT116, SW480 | [2] |
Experimental Protocols
Detailed Methodology: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes a Western blot-based experiment to identify the optimal incubation time for PF-4708671 to achieve maximum inhibition of S6K1 activity, as measured by the phosphorylation of its downstream target, S6 ribosomal protein.
1. Cell Seeding:
-
Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.
2. Serum Starvation (Optional):
-
To reduce basal S6K1 activity, you may serum-starve the cells for 4-16 hours in a low-serum or serum-free medium prior to stimulation.
3. PF-4708671 Preparation:
-
Prepare a stock solution of PF-4708671 in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in a cell culture medium to the desired final concentration (e.g., 10 µM).
4. Stimulation and Inhibitor Treatment:
-
If your experiment involves stimulating the S6K1 pathway, pre-incubate the cells with PF-4708671 for a set period (e.g., 1 hour) before adding a stimulant (e.g., insulin, IGF-1, or serum).
-
For the time-course experiment, add the PF-4708671-containing medium to the cells and incubate for a range of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The "0" time point should be a vehicle (DMSO) control.
5. Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
6. Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
7. Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6 (Ser240/244), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
8. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-S6 signal to the total S6 signal and the loading control.
-
Plot the normalized phospho-S6 levels against the incubation time to determine the time point at which maximum inhibition is achieved.
Visualizations
Caption: The S6K1 signaling pathway and the point of inhibition by PF-4708671.
Caption: Experimental workflow for optimizing PF-4708671 incubation time.
Caption: A troubleshooting decision tree for experiments with PF-4708671.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 7. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct P70S6K1 inhibition to replace dexamethasone in synergistic combination with MCL-1 inhibition in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]
Why is PF-4708671 activating AMPK in my experiment?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-4708671.
Troubleshooting Guide: Unexpected AMPK Activation
Issue: You are observing activation of AMP-activated protein kinase (AMPK), measured for instance by increased phosphorylation of AMPK at Threonine 172 or its substrate ACC at Serine 79, after treating your cells with PF-4708671, a compound you are using as a specific p70 ribosomal S6 kinase 1 (S6K1) inhibitor.
Potential Cause: Off-Target Effect on Mitochondria
Contrary to its intended and highly specific inhibitory effect on S6K1, PF-4708671 has been shown to have a significant off-target effect: the inhibition of mitochondrial respiratory chain Complex I.[1][2][3][4] This interference with cellular respiration leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP and ADP:ATP ratios.[5][6] This change in the cellular energy status is a classic activator of AMPK, which acts as a cellular energy sensor.[5][6]
The activation of AMPK by PF-4708671 occurs independently of its action on S6K1.[2][3] In fact, studies have demonstrated that this AMPK activation can be observed in cells that lack S6K1 and can occur rapidly, sometimes even preceding the inhibition of S6K1's downstream targets.[3][7]
Experimental Workflow for Troubleshooting
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. PF-4708671 activates AMPK independently of p70S6K1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-4708671 Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors SU6656 and Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
How to address PF-4708671-induced cell toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-4708671. The information is designed to help address specific issues, particularly cell toxicity, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-4708671?
A1: PF-4708671 is a potent and highly specific, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2] It acts by preventing the S6K1-mediated phosphorylation of the S6 ribosomal protein, a key event in the mTOR signaling pathway that regulates protein synthesis, cell growth, and proliferation.[3]
Q2: What are the known off-target effects of PF-4708671?
A2: A significant off-target effect of PF-4708671 is the inhibition of mitochondrial respiratory chain complex I. This action is independent of its S6K1 inhibitory activity and can lead to decreased mitochondrial respiration and an increase in AMP-activated protein kinase (AMPK) activity. This off-target effect is crucial to consider when interpreting experimental results, as it can contribute to observed cellular toxicity.
Q3: I am observing higher-than-expected cell toxicity. What are the potential causes?
A3: Higher-than-expected cell toxicity when using PF-4708671 can stem from several factors:
-
On-target S6K1 inhibition: Prolonged or potent inhibition of S6K1 can disrupt essential cellular processes like protein synthesis, leading to cell death, particularly in rapidly dividing cells.
-
Off-target mitochondrial toxicity: Inhibition of mitochondrial complex I can lead to a bioenergetic crisis, increased production of reactive oxygen species (ROS), and subsequent apoptosis or necrosis. This is a common cause of toxicity for compounds that interact with mitochondrial components.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to both S6K1 inhibition and mitochondrial dysfunction.
-
Compound concentration and exposure time: High concentrations or prolonged exposure will exacerbate both on- and off-target toxic effects.
-
Experimental conditions: Factors such as cell density, media composition, and the presence of other stressors can influence the cellular response to PF-4708671.
Q4: How can I differentiate between on-target and off-target toxicity?
A4: Differentiating between on-target and off-target effects can be challenging but is crucial for accurate data interpretation. Here are some strategies:
-
Rescue experiments: Attempt to rescue the toxic phenotype by overexpressing a constitutively active form of S6K1. If the toxicity is on-target, this may alleviate the effect.
-
Use of alternative S6K1 inhibitors: Compare the effects of PF-4708671 with other S6K1 inhibitors that have different chemical scaffolds and potentially different off-target profiles.
-
Assess mitochondrial function directly: Use assays to measure mitochondrial respiration (e.g., Seahorse XF Analyzer), membrane potential (e.g., TMRE or JC-1 staining), and ROS production. This will help determine if mitochondrial dysfunction is a primary contributor to the observed toxicity.
-
Genetic knockdown of S6K1: Use siRNA or shRNA to specifically reduce S6K1 expression. If the phenotype of S6K1 knockdown is less severe than that of PF-4708671 treatment, it suggests that off-target effects are contributing to the compound's toxicity.
Troubleshooting Guide: Addressing PF-4708671-Induced Cell Toxicity
This guide provides a step-by-step approach to troubleshooting and mitigating cell toxicity observed during experiments with PF-4708671.
Problem: Excessive Cell Death or Poor Cell Viability
Step 1: Confirm the On-Target Effect
Before troubleshooting toxicity, it is essential to confirm that PF-4708671 is inhibiting S6K1 at the concentrations used in your experiments.
-
Action: Perform a Western blot to assess the phosphorylation status of the S6 ribosomal protein (a direct downstream target of S6K1) at serine residues 235/236 and 240/244. A dose-dependent decrease in p-S6 levels will confirm on-target activity.
Step 2: Optimize Compound Concentration and Exposure Time
Toxicity is often dose- and time-dependent. It is critical to use the lowest concentration of PF-4708671 that achieves the desired level of S6K1 inhibition.
-
Action: Conduct a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. Use a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with Western blotting for p-S6 to identify a therapeutic window where S6K1 is inhibited with minimal impact on cell viability.
Step 3: Investigate and Mitigate Off-Target Mitochondrial Toxicity
Given the known off-target effect on mitochondrial complex I, assessing and addressing mitochondrial health is a key troubleshooting step.
-
Action 1: Assess Mitochondrial Respiration. Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A decrease in OCR and a compensatory increase in ECAR upon PF-4708671 treatment are indicative of mitochondrial dysfunction.
-
Action 2: Supplement Cell Culture Media. Consider supplementing your culture media with nutrients that can support mitochondrial function and alleviate metabolic stress. While specific rescue agents for PF-4708671 toxicity are not established, the following supplements are known to support mitochondrial health and may counteract the effects of complex I inhibition:
-
Sodium Pyruvate (1-10 mM): Provides an alternative energy source that can enter the TCA cycle downstream of complex I.
-
Alpha-Ketoglutarate (1-5 mM): A key intermediate in the TCA cycle that can fuel mitochondrial respiration.
-
L-Carnitine (1-5 mM): Facilitates the transport of fatty acids into the mitochondria for beta-oxidation, providing an alternative energy source.
-
Coenzyme Q10 (1-10 µM): A mobile electron carrier in the electron transport chain that can accept electrons from complex II, potentially bypassing a complex I block.
-
N-acetylcysteine (NAC) (1-5 mM): A precursor to glutathione (B108866) that can help mitigate oxidative stress.
-
Step 4: Consider Cell Line-Specific Sensitivities
If toxicity persists, it may be inherent to the cell line being used.
-
Action: If possible, test the effects of PF-4708671 on a panel of cell lines to determine if the observed toxicity is a general phenomenon or specific to your model system.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-4708671
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| S6K1 | Cell-free | 160 | 20 | [2] |
| S6K2 | Cell-free | 65,000 | - | [4] |
| MSK1 | Cell-free | 950 | - | [4] |
| RSK1 | Cell-free | 4,700 | - | [4] |
| RSK2 | Cell-free | 9,200 | - | [4] |
Table 2: IC50 Values of PF-4708671 in Various Cell Lines
| Cell Line | Cancer Type/Tissue Origin | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | ~0.3 (at 48h) | [5] |
| A549 | Non-Small Cell Lung Cancer | ~0.1 (at 48h) | [5] |
| SK-MES-1 | Non-Small Cell Lung Cancer | ~0.1 (at 48h) | [5] |
| MM1.s | Multiple Myeloma | ~10 (optimal effect) | [6] |
| BHT-101 | Thyroid Carcinoma | 0.82 | [2] |
| UACC-893 | - | 5.20 | [2] |
| A427 | Lung Carcinoma | 5.73 | [2] |
Note: IC50 values can vary significantly based on the assay conditions, including incubation time and the specific viability assay used.
Experimental Protocols
Protocol 1: Assessing On-Target S6K1 Inhibition by Western Blot
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose range of PF-4708671 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-S6 (Ser235/236 or Ser240/244), total S6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Assessing Mitochondrial Respiration using a Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and form a monolayer.
-
Compound Treatment: Pre-treat cells with PF-4708671 at the desired concentrations for the desired time in a CO2 incubator.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Seahorse Assay: Load the Seahorse XF cartridge with compounds for the mitochondrial stress test (oligomycin, FCCP, and rotenone/antimycin A). Calibrate the instrument and then start the assay.
-
Data Analysis: Analyze the OCR and ECAR data to determine parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Mandatory Visualizations
Caption: Signaling pathways affected by PF-4708671.
Caption: Troubleshooting workflow for PF-4708671-induced cell toxicity.
References
- 1. Echinacoside selectively rescues complex I inhibition-induced mitochondrial respiratory impairment via enhancing complex II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct P70S6K1 inhibition to replace dexamethasone in synergistic combination with MCL-1 inhibition in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling PF-4708671
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the S6K1 inhibitor, PF-4708671. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Storage and Handling Data
Proper storage and handling of PF-4708671 are critical for maintaining its stability and activity. The following table summarizes the recommended conditions from various suppliers.
| Parameter | Condition | Duration | Source(s) |
| Powder Storage | +4°C | - | |
| -20°C | 3 years | [1][2][3] | |
| 2-8°C | - | ||
| Shipping | Ambient Temperature / Blue Ice | - | [1][4] |
| Stock Solution Storage (in solvent) | -80°C | 6 months - 1 year | [1][2][3] |
| -20°C | 1 - 6 months | [2][3][4] | |
| Stability | Stable for at least 4 years when stored at -20°C | ≥ 4 years | [5] |
Solubility Data
PF-4708671 is soluble in organic solvents but insoluble in water. It is recommended to use fresh, anhydrous solvents to prepare stock solutions.
| Solvent | Solubility | Source(s) |
| DMSO | ≥37.8 mg/mL | [4] |
| 50 mM | ||
| 19.5 mg/mL (49.95 mM) | [1] | |
| 30 mg/mL (76.84 mM) | [2] | |
| 33.33 mg/mL (85.37 mM) | [3] | |
| 50 mg/mL | ||
| 3 mg/mL | [5] | |
| Ethanol | ≥17.13 mg/mL | [4] |
| 50 mM | ||
| 19.5 mg/mL (49.95 mM) | [1] | |
| 8 mg/mL | [2] | |
| 2 mg/mL | [5] | |
| Water | Insoluble | [2][4] |
| DMF | 10 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
Experimental Protocols & Signalling Pathways
Recommended Handling Workflow
The following diagram outlines the recommended workflow for handling PF-4708671, from receiving the product to its use in experiments. Adhering to this workflow will help ensure the compound's quality and the reproducibility of your results.
S6K1 Signaling Pathway Inhibition
PF-4708671 is a cell-permeable inhibitor of p70 ribosomal S6 kinase (S6K1). It acts downstream of the PI3K/mTOR signaling pathway to regulate processes like protein synthesis and cell growth.
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and use of PF-4708671.
Frequently Asked Questions
Q1: How should I store the powdered PF-4708671 upon arrival?
A: For long-term storage, the powdered compound should be stored at -20°C, where it is stable for up to three years.[1][2][3] For short-term use, storage at +4°C is also acceptable.
Q2: What is the best solvent for preparing a stock solution?
A: Anhydrous DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2][3][4][5] Ethanol can also be used, though solubility may be lower.[1][2][4][5] The compound is insoluble in water.[2][4]
Q3: How should I store my stock solutions?
A: To minimize degradation from freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes. These aliquots should be stored at -80°C for up to a year or at -20°C for one to six months.[1][2][3][4]
Q4: Can I store my diluted working solution?
A: It is not recommended. Working solutions, especially those diluted in aqueous buffers or cell culture media, should be prepared fresh on the day of the experiment and any unused solution should be discarded.
Q5: Is PF-4708671 light sensitive?
A: One supplier recommends protecting the compound from light. As a general best practice for chemical reagents, it is advisable to store it in a dark place or use amber vials.
Troubleshooting Guide
References
Minimizing Variability in PF-4708671 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-4708671, a potent and specific inhibitor of p70 ribosomal S6 kinase 1 (S6K1). Adherence to the detailed protocols and troubleshooting advice herein will help minimize experimental variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-4708671?
A1: PF-4708671 is a cell-permeable, ATP-competitive inhibitor of S6K1.[1][2] It specifically targets the S6K1 isoform, thereby preventing the phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (S6).[1][3] This inhibition disrupts the PI3K/mTOR/S6K1 signaling pathway, which is crucial for regulating cell growth, proliferation, and protein synthesis.[2][4][5]
Q2: How specific is PF-4708671 for S6K1?
A2: PF-4708671 exhibits high selectivity for S6K1 over other related kinases. Notably, it is significantly less potent against the closely related S6K2 isoform and other AGC kinases such as RSK and MSK.[1] However, like many kinase inhibitors, absolute specificity is not guaranteed, and off-target effects should be considered.
Q3: What are the known off-target effects of PF-4708671?
A3: A primary off-target effect of PF-4708671 is the inhibition of mitochondrial respiratory chain Complex I.[6][7][8] This can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[6][7][8][9] It is important to note that AMPK activation occurs independently of S6K1 inhibition.[6][7][9]
Q4: How should I prepare and store PF-4708671 stock solutions?
A4: PF-4708671 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in solution at these temperatures is generally good for several months. Always refer to the manufacturer's instructions for specific details on solubility and storage.
Troubleshooting Guides
Issue 1: Unexpected Increase in S6K1 Phosphorylation after PF-4708671 Treatment
-
Observation: Western blot analysis shows an increase in the phosphorylation of S6K1 at activating sites (e.g., Threonine 389) following treatment with PF-4708671, which is counterintuitive for an inhibitor.
-
Explanation: This is a known phenomenon and is attributed to the disruption of a negative feedback loop.[10][11] S6K1 normally phosphorylates and inhibits upstream components of the PI3K/mTOR pathway. Inhibition of S6K1's kinase activity by PF-4708671 prevents this feedback, leading to hyperactivation of the upstream pathway and subsequent phosphorylation of S6K1 by mTORC1.[3][10] However, despite this increased phosphorylation, the S6K1 enzyme remains catalytically inactive due to the presence of the inhibitor.
-
Solution: To confirm inhibition of S6K1 activity, assess the phosphorylation status of a downstream target, such as the ribosomal protein S6 (p-S6). A decrease in p-S6 levels will confirm the inhibitory effect of PF-4708671 despite the increase in p-S6K1.
Issue 2: Variability in IC50 Values Across Different Experiments
-
Observation: The half-maximal inhibitory concentration (IC50) of PF-4708671 varies significantly between experiments or different cell lines.
-
Explanation: IC50 values are highly dependent on experimental conditions. Factors that can contribute to variability include:
-
Cell density: Higher cell densities can lead to increased apparent IC50 values.
-
Serum concentration: Components in serum can interact with the compound or affect the signaling pathway.
-
ATP concentration: As an ATP-competitive inhibitor, the IC50 of PF-4708671 will be influenced by the intracellular ATP concentration.
-
Incubation time: The duration of compound exposure can affect the observed potency.
-
Cell line-specific differences: The genetic and proteomic background of each cell line can influence its sensitivity to the inhibitor.
-
-
Solution: Standardize experimental parameters as much as possible. Report all relevant experimental conditions when presenting IC50 data, including cell line, seeding density, serum concentration, and incubation time. When comparing potency across cell lines, it is crucial to maintain consistent assay conditions.
Issue 3: Confounding Effects from AMPK Activation
-
Observation: An observed cellular phenotype cannot be definitively attributed to S6K1 inhibition due to the known off-target activation of AMPK.
-
Explanation: PF-4708671 can activate AMPK by inhibiting mitochondrial complex I.[6][7][8][9] AMPK activation can independently influence many cellular processes, including metabolism, autophagy, and cell growth, which may overlap with the effects of S6K1 inhibition.
-
Solution: To dissect the specific effects of S6K1 inhibition from those of AMPK activation, consider the following control experiments:
-
Use a direct AMPK activator: Treat cells with a compound like A-769662 to mimic the effects of AMPK activation and compare the phenotype to that observed with PF-4708671.
-
Genetic knockdown of S6K1: Use siRNA or shRNA to specifically reduce S6K1 expression and observe if this recapitulates the phenotype seen with PF-4708671.
-
Use an AMPK inhibitor: Co-treat cells with PF-4708671 and an AMPK inhibitor, such as Compound C, to see if the phenotype is reversed.
-
Data Presentation
Table 1: PF-4708671 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| G-361 | Melanoma | 2.04 | Not specified[12] |
| OE19 | Esophageal Carcinoma | 2.18 | Not specified[12] |
| CAL-51 | Breast Cancer | 2.32 | Not specified[12] |
| IPC-298 | Melanoma | 2.33 | Not specified[12] |
| MDA-MB-453 | Breast Cancer | 2.34 | Not specified[12] |
| HCC-78 | Lung Adenocarcinoma | 2.67 | Not specified[12] |
| NOS-1 | Osteosarcoma | 3.04 | Not specified[12] |
| HSC-39 | Stomach Cancer | 3.55 | Not specified[12] |
| HuCCT1 | Biliary Tract Cancer | 3.72 | Not specified[12] |
| UACC-893 | Breast Cancer | 4.14 | Not specified[12] |
| 786-0 | Kidney Cancer | 4.14 | Not specified[12] |
| ALL-PO | Leukemia | 4.21 | Not specified[12] |
| KM-H2 | Hodgkin's Lymphoma | 4.28 | Not specified[12] |
| IST-MEL1 | Melanoma | 4.51 | Not specified[12] |
| WM793B | Melanoma | 4.65 | Not specified[12] |
| BHT-101 | Thyroid Cancer | 5.04 | Not specified[12] |
| EoL-1-cell | Leukemia | 5.12 | Not specified[12] |
| KYSE-50 | Esophageal Carcinoma | 5.61 | Not specified[12] |
| OCUB-M | Breast Cancer | 6.04 | Not specified[12] |
| FU97 | Stomach Cancer | 6.68 | Not specified[12] |
| CP50-MEL-B | Melanoma | 6.70 | Not specified[12] |
| DSH1 | Bladder Cancer | 7.10 | Not specified[12] |
| MV-4-11 | Leukemia | 7.13 | Not specified[12] |
| DK-MG | Glioma | 7.16 | Not specified[12] |
| 647-V | Bladder Cancer | 7.41 | Not specified[12] |
Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Western Blot Analysis of S6K1 Activity
This protocol describes the detection of total and phosphorylated S6K1 and its downstream target S6.
-
Cell Lysis:
-
Culture and treat cells with PF-4708671 at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can increase background.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-S6K1 (Thr389): 1:1000
-
Total S6K1: 1:1000
-
Phospho-S6 Ribosomal Protein (Ser235/236): 1:2000
-
Total S6 Ribosomal Protein: 1:1000
-
Loading control (e.g., β-actin, GAPDH): 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of PF-4708671 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PF-4708671 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of PF-4708671. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the PF-4708671 concentration to determine the IC50 value.
-
Mandatory Visualizations
Figure 1: Simplified diagram of the mTOR/S6K1 signaling pathway.
Figure 2: General experimental workflow for PF-4708671 studies.
Figure 3: Troubleshooting decision tree for PF-4708671 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-4708671 activates AMPK independently of p70S6K1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-4708671 Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Chronic inhibition of the mTORC1/S6K1 pathway increases insulin-induced PI3K activity but inhibits Akt2 and glucose transport stimulation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug: PF-4708671 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Validation & Comparative
Validating PF-4708671 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of PF-4708671, a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). We will explore established methodologies, compare PF-4708671's biochemical activity with other relevant inhibitors, and provide detailed experimental protocols for key assays.
Introduction to PF-4708671 and S6K1
PF-4708671 is a cell-permeable piperazinyl-pyrimidine analog that acts as a specific inhibitor of the S6K1 isoform.[1][2] S6K1 is a serine/threonine kinase that is a key downstream effector of the mTOR signaling pathway, playing a crucial role in regulating cell growth, proliferation, and protein synthesis.[3][4] PF-4708671 inhibits S6K1 with a Ki of 20 nM and an IC50 of 160 nM in cell-free assays.[1][3][5] It prevents the S6K1-mediated phosphorylation of its downstream substrate, the ribosomal protein S6 (S6).[2][3][4] Notably, while inhibiting its kinase activity, PF-4708671 can induce the phosphorylation of S6K1's T-loop and hydrophobic motif in an mTORC1-dependent manner, leading to a hyperphosphorylated but inactive enzyme.[1][2][3]
S6K1 Signaling Pathway
The diagram below illustrates the canonical mTOR/S6K1 signaling pathway and the point of inhibition by PF-4708671. Growth factors and nutrients activate the PI3K/Akt/mTORC1 cascade, leading to the phosphorylation and activation of S6K1. Activated S6K1 then phosphorylates multiple substrates, including the S6 ribosomal protein, to promote protein synthesis and cell growth.
Comparison of S6K1 Inhibitors
Validating the on-target effects of PF-4708671 benefits from a comparison with other compounds targeting the S6K1 pathway. The table below summarizes the biochemical activity of PF-4708671 and other relevant inhibitors.
| Compound | Target(s) | IC50 | Key Features |
| PF-4708671 | S6K1 | 160 nM | Highly selective for S6K1 over S6K2 and other AGC kinases. [1] |
| FS-115 | S6K1 | More brain penetrant than PF-4708671. | Under development for cancer.[6] |
| Rapamycin | mTORC1 | Varies by cell type | Indirectly inhibits S6K1 by targeting the upstream activator mTORC1. |
| FL772 | S6K1 | 7.3 nM | Organometallic inhibitor with high potency and specificity for S6K1.[7] |
Experimental Validation of Target Engagement
Two primary methods are recommended for confirming that PF-4708671 engages S6K1 within a cellular context: measuring the phosphorylation of a direct downstream substrate and a biophysical assay to confirm direct binding.
Western Blotting for Phospho-S6
Principle: This is the most direct and widely used method to assess the inhibition of S6K1 kinase activity in cells. By measuring the phosphorylation of the S6 ribosomal protein at Ser235/236 or Ser240/244, one can directly infer the activity of S6K1. A reduction in the phospho-S6 signal upon treatment with PF-4708671 indicates successful target engagement and inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, MCF-7) and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of PF-4708671 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor such as insulin (B600854) or IGF-1 (e.g., 100 ng/mL) for 30 minutes to activate the S6K1 pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-S6 (Ser235/236 or Ser240/244) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total S6 and a housekeeping protein like GAPDH.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment. The binding of a ligand, such as PF-4708671, can stabilize the target protein (S6K1), leading to an increase in its thermal stability. This change is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble S6K1 remaining.
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells with PF-4708671 or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a control.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble S6K1 in each sample by Western blotting using an anti-S6K1 antibody.
-
A positive result is indicated by a higher amount of soluble S6K1 at elevated temperatures in the PF-4708671-treated samples compared to the vehicle control, demonstrating thermal stabilization upon drug binding.
-
Expected Outcomes and Interpretation
The table below summarizes the expected outcomes from the described experiments when validating PF-4708671 target engagement.
| Assay | Expected Outcome with PF-4708671 | Interpretation |
| Western Blot for p-S6 | Dose-dependent decrease in phospho-S6 levels. | Indicates inhibition of S6K1 kinase activity. |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of S6K1 (shift in melting curve). | Confirms direct binding of PF-4708671 to S6K1 in cells. |
Conclusion
Validating the cellular target engagement of PF-4708671 is a critical step in its evaluation as a research tool or therapeutic agent. The combination of a functional assay, such as Western blotting for the downstream substrate phospho-S6, and a biophysical assay like CETSA provides robust evidence of direct target binding and inhibition of S6K1 activity in a cellular context. Comparing the effects of PF-4708671 with other S6K1 inhibitors and pathway modulators will further elucidate its specific mechanism of action.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. pubs.acs.org [pubs.acs.org]
Confirming S6K1 Inhibition: A Comparative Guide to Western Blot Analysis with PF-4708671
For researchers in cellular signaling, oncology, and metabolic disorders, accurate assessment of protein kinase inhibitor efficacy is paramount. This guide provides a detailed comparison and experimental protocol for confirming the inhibition of Ribosomal Protein S6 Kinase 1 (S6K1) using the specific inhibitor PF-4708671, with Western blot analysis as the primary readout. This guide is intended for researchers, scientists, and drug development professionals seeking to validate S6K1 inhibition in their experimental systems.
Understanding S6K1 Inhibition by PF-4708671
S6K1 is a critical downstream effector of the mTOR signaling pathway, playing a key role in cell growth, proliferation, and protein synthesis.[1][2] Its activity is tightly regulated by phosphorylation, with phosphorylation at Threonine 389 (Thr389) being a key indicator of its activation state.[2][3][4]
PF-4708671 is a potent and selective, cell-permeable inhibitor of the S6K1 isoform.[1][5][6][7] It acts as an ATP-competitive inhibitor, directly targeting the kinase domain of S6K1.[8] A crucial and somewhat counterintuitive aspect of PF-4708671's mechanism is that while it inhibits the kinase activity of S6K1, it can paradoxically lead to an increase in the phosphorylation of S6K1 at the Thr389 and T-loop sites.[1][9][10] This is thought to be due to the inhibition of a negative feedback loop where active S6K1 normally suppresses its upstream activators. Therefore, a successful Western blot experiment will demonstrate a decrease in the phosphorylation of downstream S6K1 substrates, such as the ribosomal protein S6 (pS6), rather than a decrease in pS6K1 (Thr389) levels.
Comparative Analysis of S6K1 Inhibitors
While PF-4708671 is a widely used tool compound, other inhibitors with varying specificities and potencies are available. A comparative analysis provides a broader context for experimental design and interpretation.
| Inhibitor | Mechanism of Action | Reported IC50 for S6K1 | Key Distinctions |
| PF-4708671 | ATP-competitive S6K1 inhibitor | 160 nM (in cell-free assays)[5][6][7] | Highly selective for S6K1 over S6K2 and other AGC kinases.[5] May increase pS6K1 (Thr389) levels while inhibiting kinase activity.[1][9][10] |
| FS-115 | S6K1 inhibitor | Not widely reported | Noted for being more brain penetrant than PF-4708671.[9] |
| FL772 | ATP-competitive S6K1 inhibitor | 7.3 nM | Organometallic compound with high potency and over 100-fold selectivity for S6K1 over S6K2.[11] |
| Rapamycin | Allosteric mTORC1 inhibitor | Indirectly inhibits S6K1 | Inhibits mTORC1, the upstream activator of S6K1, leading to dephosphorylation and inactivation of S6K1.[12] Useful as a positive control for S6K1 pathway inhibition. |
Experimental Protocol: Western Blot for S6K1 Inhibition
This protocol outlines the steps to assess the inhibitory effect of PF-4708671 on S6K1 activity by monitoring the phosphorylation status of S6K1 and its downstream target, S6.
Materials and Reagents
-
Cell line of interest (e.g., HEK293, MCF7)
-
Cell culture medium and supplements
-
PF-4708671 (and other inhibitors for comparison, e.g., Rapamycin)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6K1 (Thr389)
-
Rabbit anti-S6K1
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with PF-4708671 (e.g., 1-10 µM) or other inhibitors for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20% serum) for 30 minutes to activate the mTOR/S6K1 pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to equal concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but starting points are:
-
pS6K1 (Thr389): 1:1000
-
Total S6K1: 1:1000
-
pS6 (Ser235/236): 1:2000
-
Total S6: 1:1000
-
β-actin: 1:5000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.
| Treatment | pS6K1 (Thr389) / Total S6K1 (Fold Change vs. Stimulated Control) | pS6 (Ser235/236) / Total S6 (Fold Change vs. Stimulated Control) |
| Unstimulated Control | Baseline | Baseline |
| Stimulated Control | 1.0 | 1.0 |
| PF-4708671 (1 µM) | Expected to be ≥ 1.0 | Expected to be < 1.0 |
| PF-4708671 (10 µM) | Expected to be ≥ 1.0 | Expected to be significantly < 1.0 |
| Rapamycin (100 nM) | Expected to be < 1.0 | Expected to be significantly < 1.0 |
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental design and the underlying biological pathway.
Caption: Western blot workflow to assess S6K1 inhibition.
Caption: Simplified mTOR/S6K1 signaling pathway and points of inhibition.
References
- 1. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of Organometallic S6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of PF-4708671 on the PI3K Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-4708671, a selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1), with other well-known modulators of the PI3K/Akt/mTOR signaling pathway. The information presented is supported by experimental data from publicly available research, offering insights into the validation of downstream effects on this critical cellular cascade.
Introduction to PF-4708671 and the PI3K Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling network that governs essential cellular processes, including growth, proliferation, survival, and metabolism. S6K1, a serine/threonine kinase, is a key downstream effector of this pathway, primarily activated by the mammalian target of rapamycin (B549165) complex 1 (mTORC1). PF-4708671 is a potent and highly specific, cell-permeable inhibitor of S6K1, making it a valuable tool for dissecting the specific roles of S6K1 downstream of mTOR.[1][2][3][4][5] While PF-4708671 does not directly inhibit PI3K, its action on a critical downstream node allows for the investigation of feedback mechanisms and the overall impact on the pathway's activity.
Comparative Analysis of Inhibitor Potency
The efficacy of small molecule inhibitors is fundamentally determined by their affinity and specificity for their target kinases. The following table summarizes the in vitro potency of PF-4708671 and two alternative compounds, Rapamycin (an mTORC1 inhibitor) and AT7867 (a pan-Akt and S6K1 inhibitor), against key kinases in the PI3K pathway.
| Inhibitor | Primary Target(s) | S6K1 IC50/Ki | mTOR IC50 | Akt IC50 | Reference |
| PF-4708671 | S6K1 | 160 nM (IC50) / 20 nM (Ki) | Not a direct inhibitor | Not a direct inhibitor | [1][2][4][6] |
| Rapamycin | mTORC1 | Indirectly inhibits S6K1 activation | Potent inhibitor | Does not directly inhibit | [7][8][9][10][11] |
| AT7867 | Akt, S6K1 | Potent inhibitor | Not a primary target | 180 nM (Akt1), 328 nM (Akt2), 38 nM (Akt3) | [12][13] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Downstream Effects on the PI3K Pathway: A Comparative Overview
The following table summarizes the observed effects of PF-4708671 and its alternatives on key downstream markers of PI3K pathway activity, as determined by cellular assays.
| Inhibitor | Effect on S6 Phosphorylation | Effect on Akt Phosphorylation (Ser473) | Effect on Cell Viability/Proliferation | Effect on Glucose Uptake |
| PF-4708671 | ↓ (Inhibition) | ↑ (Paradoxical Activation)[14] | ↓ (Inhibition) | ↑ (Insulin-independent)[14] |
| Rapamycin | ↓ (Inhibition) | ↑ (Feedback activation)[9] | ↓ (Inhibition)[7][10] | ↓ (Inhibition of insulin-stimulated uptake) |
| AT7867 | ↓ (Inhibition) | ↓ (Direct inhibition) | ↓ (Inhibition)[12] | ↓ (Inhibition of insulin-stimulated uptake) |
Key Observation: A notable characteristic of PF-4708671 is the paradoxical activation of Akt, a phenomenon attributed to the relief of a negative feedback loop mediated by S6K1.[14] This highlights the intricate regulatory mechanisms within the PI3K pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis of Protein Phosphorylation
This protocol is essential for assessing the phosphorylation status of key proteins within the PI3K pathway, such as Akt and S6 ribosomal protein.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with PF-4708671, Rapamycin, or AT7867 at desired concentrations for the specified duration. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Western Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt Ser473, total Akt, phospho-S6 Ser235/236, total S6) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to inhibitor treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of PF-4708671 or other inhibitors for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions, allowing for the conversion of the reagent into a colored product by metabolically active cells.
-
Absorbance Measurement: Solubilize the formazan (B1609692) crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 values.
Glucose Uptake Assay
This assay measures the cellular uptake of glucose, a key metabolic process regulated by the PI3K pathway.
-
Cell Culture and Differentiation: Culture cells (e.g., adipocytes or muscle cells) and differentiate them as required to establish a model responsive to insulin (B600854) signaling.
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal glucose uptake.
-
Inhibitor and/or Insulin Treatment: Pre-incubate the cells with PF-4708671 or other inhibitors for a specified time. Subsequently, stimulate the cells with insulin (or a vehicle control) to induce glucose uptake.
-
Glucose Analog Incubation: Add a labeled glucose analog, such as 2-deoxy-D-[3H]-glucose or a fluorescent glucose analog, to the cells for a defined period.
-
Cell Lysis and Detection: Wash the cells with ice-cold PBS to stop glucose uptake. Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.
-
Data Normalization: Normalize the glucose uptake values to the total protein content of each sample.
Visualizing the PI3K Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K signaling pathway and a typical experimental workflow for validating the effects of PF-4708671.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of PF-4708671 on S6K1.
Caption: A typical experimental workflow for validating the downstream effects of kinase inhibitors.
Conclusion
PF-4708671 serves as a highly selective and potent tool for investigating the specific functions of S6K1 within the PI3K signaling network. Its use in conjunction with broader-acting inhibitors like Rapamycin and AT7867 allows for a more nuanced understanding of the pathway's complex feedback loops and regulatory mechanisms. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret experiments aimed at validating the downstream effects of PF-4708671 and other modulators of the PI3K pathway. The observed paradoxical activation of Akt upon S6K1 inhibition underscores the importance of a multi-faceted approach to pathway analysis in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory effect of rapamycin on PI3K/AKT/mTOR signaling pathway in gastric adenocarcinoma MGC-803 cells [zgggws.com]
- 8. Rapamycin suppresses the PI3K/AKT/mTOR signaling pathway by targeting SIRT1 in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Rapamycin suppresses the PI3K/AKT/mTOR signaling pathway by targe...: Ingenta Connect [ingentaconnect.com]
- 12. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Orthogonal Methods to Confirm PF-4708671 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal methods to validate the activity of PF-4708671, a potent and selective inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). While PF-4708671 is a valuable tool for studying the role of S6K1 in cellular processes, its off-target effects, notably the inhibition of mitochondrial complex I and subsequent activation of AMP-activated protein kinase (AMPK), necessitate rigorous validation of its on-target activity.[1] This guide outlines key experimental approaches to independently confirm S6K1 inhibition, providing quantitative data and detailed protocols to ensure robust and reliable research outcomes.
Understanding PF-4708671: On-Target and Off-Target Activities
PF-4708671 is a cell-permeable, ATP-competitive inhibitor of S6K1 with a reported in vitro IC₅₀ of approximately 160 nM and a Kᵢ of 20 nM.[2][3][4][5][6] It exhibits selectivity for S6K1 over the closely related S6K2 isoform and other AGC kinases.[2][4] The primary on-target effect of PF-4708671 is the inhibition of S6K1, which in turn prevents the phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (rpS6). However, studies have revealed that PF-4708671 can also inhibit mitochondrial complex I, leading to an increase in the AMP/ATP ratio and subsequent activation of AMPK.[1] This off-target activity is a critical consideration when interpreting experimental results.
Table 1: In Vitro Kinase Inhibitory Activity of PF-4708671 and Alternative S6K1 Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Notes |
| PF-4708671 | S6K1 | 160 [2][3][4][5] | 20 [2][3][4] | >400-fold selective over S6K2.[4] |
| PF-4708671 | S6K2 | 65,000[2] | - | |
| PF-4708671 | RSK1 | 4,700[2] | - | |
| PF-4708671 | RSK2 | 9,200[2] | - | |
| PF-4708671 | MSK1 | 950[2] | - | |
| EM5 | S6K1 | 33.9[7] | - | Organometallic inhibitor.[7] |
| FL772 | S6K1 | 7.3[7] | - | >100-fold selective over S6K2.[7] |
| Staurosporine | S6K1 | 64.1[7] | - | Pan-kinase inhibitor. |
Orthogonal Validation Strategies
To confidently attribute observed cellular effects to S6K1 inhibition by PF-4708671, a combination of the following orthogonal approaches is recommended.
dot
Caption: Workflow for the orthogonal validation of PF-4708671 activity.
In Vitro S6K1 Kinase Assay
An in vitro kinase assay directly measures the ability of PF-4708671 to inhibit the enzymatic activity of purified S6K1. This cell-free system provides a direct assessment of target engagement without the complexities of a cellular environment.
Table 2: Comparison of PF-4708671 Potency in Different Assays
| Assay Type | Parameter | Value |
| In Vitro Kinase Assay | IC₅₀ | 160 nM[2][3][4][5] |
| In Vitro Kinase Assay | Kᵢ | 20 nM[2][3][4] |
| Radioactive Kinase Assay | IC₅₀ | 142.8 nM[7] |
Genetic Knockdown of S6K1 using siRNA
Small interfering RNA (siRNA) can be used to specifically reduce the expression of S6K1. By comparing the cellular phenotype and the phosphorylation of downstream targets in cells treated with PF-4708671 to those transfected with S6K1 siRNA, researchers can determine if the inhibitor's effects are consistent with the genetic loss of the target.
Comparison with Structurally Different S6K1 Inhibitors
Utilizing alternative, structurally distinct S6K1 inhibitors can help to confirm that the observed biological effects are due to the inhibition of S6K1 and not a consequence of the specific chemical scaffold of PF-4708671.
Assessing Off-Target Effects
Given the known off-target activity of PF-4708671, it is crucial to perform experiments that directly measure its impact on mitochondrial function and AMPK signaling.
Mitochondrial Complex I Activity Assay
This assay measures the activity of the first enzyme complex in the mitochondrial electron transport chain. A decrease in complex I activity in PF-4708671-treated cells would confirm this off-target effect.
AMPK Activation Assay
The activation of AMPK can be assessed by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172 (Thr172) via Western blot. An increase in p-AMPK (Thr172) levels following PF-4708671 treatment would indicate the engagement of its off-target pathway.
Experimental Protocols
In Vitro S6K1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.
-
Prepare Reagents : Thaw and prepare 5x Kinase Assay Buffer, 500 µM ATP, and S6K1 substrate (e.g., 1 mg/ml). Prepare 1x Kinase Assay Buffer.
-
Master Mix Preparation : Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and S6K1 substrate.
-
Inhibitor Preparation : Prepare serial dilutions of PF-4708671 at 10-fold the desired final concentrations.
-
Assay Plate Setup : Add the master mix to all wells of a 96-well plate. Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Kinase Addition : Dilute purified, active S6K1 enzyme in 1x Kinase Assay Buffer and add to all wells except the "Blank" control.
-
Reaction Incubation : Incubate the plate at 30°C for 45 minutes.
-
ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 45 minutes.
-
Luminescence Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 45 minutes.
-
Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects S6K1 activity.
Western Blot for Phosphorylated S6 (p-S6) and Total S6
-
Cell Lysis : Lyse cells treated with PF-4708671, S6K1 siRNA, or controls in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for p-S6 (e.g., Ser235/236 or Ser240/244) and total S6 overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification : Densitometrically quantify the p-S6 and total S6 bands. Normalize the p-S6 signal to the total S6 signal.
Mitochondrial Complex I Activity Assay
This protocol is based on commercially available colorimetric assay kits.[2][7][8]
-
Mitochondria Isolation : Isolate mitochondria from treated and control cells using a mitochondrial isolation kit.
-
Protein Quantification : Determine the protein concentration of the isolated mitochondria.
-
Assay Reaction : In a 96-well plate, add the mitochondrial sample to an assay buffer containing a specific substrate for complex I (e.g., NADH) and a dye that accepts electrons.
-
Kinetic Measurement : Measure the change in absorbance of the dye over time at a specific wavelength (e.g., 600 nm) using a plate reader in kinetic mode. The rate of change is proportional to complex I activity.
-
Inhibitor Control : Include a control with a known complex I inhibitor (e.g., rotenone) to determine the specific activity.
Western Blot for Phosphorylated AMPK (p-AMPK) and Total AMPK
This protocol is similar to the Western blot for p-S6.
-
Follow steps 1-5 from the p-S6 Western blot protocol.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for p-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Follow steps 7-11 from the p-S6 Western blot protocol, quantifying the p-AMPK signal normalized to the total AMPK signal.
Signaling Pathway and Logical Relationships
dot
Caption: The canonical PI3K/Akt/mTORC1 signaling pathway leading to S6K1 activation.
dot
Caption: Logical relationship between the on-target and off-target effects of PF-4708671.
By employing these orthogonal methods, researchers can build a more complete and accurate understanding of the cellular functions of S6K1 and confidently interpret data generated using the selective inhibitor PF-4708671.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-4708671 | Autophagy | S6 Kinase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of PF-4708671, a potent and highly specific inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and in the design of future experiments.
Executive Summary
PF-4708671 is a cell-permeable, small molecule inhibitor that demonstrates exceptional selectivity for S6K1 over other closely related kinases. Extensive in vitro kinase assays have quantified its inhibitory activity against S6K1 and a panel of other kinases, revealing a favorable selectivity profile that makes it a valuable tool for delineating S6K1-specific signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of PF-4708671 against its primary target, S6K1, and other related kinases.
Table 1: In Vitro Inhibitory Activity of PF-4708671 against S6K1
| Parameter | Value (nM) |
| IC50 | 160[1][2][3] |
| Ki | 20[1][2][3] |
Table 2: Cross-Reactivity Profile of PF-4708671 against Related Kinases
| Kinase | IC50 (nM) | Selectivity (Fold vs. S6K1 IC50) |
| S6K2 | 65,000[4] | 406 |
| RSK1 | 4,700[4] | 29 |
| RSK2 | 9,200[4] | 58 |
| MSK1 | 950[4] | 6 |
Table 3: Kinome Scan of PF-4708671 - Percentage Inhibition at 1 µM
| Kinase | % Inhibition | Kinase | % Inhibition | Kinase | % Inhibition |
| S6K1 | >95 | GSK3α | <10 | PAK4 | <10 |
| MSK1 | 75-80 | GSK3β | <10 | PAK5 | <10 |
| ROCK2 | 27 | p38α | <10 | PAK6 | <10 |
| S6K2 | <27 | p38β | <10 | PIM1 | <10 |
| RSK1 | <27 | p38γ | <10 | PIM2 | <10 |
| RSK2 | <27 | p38δ | <10 | PIM3 | <10 |
| AKT1 | <10 | JNK1 | <10 | PRAK | <10 |
| AKT2 | <10 | JNK2 | <10 | PRK2 | <10 |
| BRSK1 | <10 | JNK3 | <10 | SGK1 | <10 |
| BRSK2 | <10 | LKB1 | <10 | SIK | <10 |
| CHK1 | <10 | MARK1 | <10 | SRPK1 | <10 |
| CHK2 | <10 | MARK2 | <10 | TSSK1 | <10 |
| CK1 | <10 | MARK3 | <10 | TSSK2 | <10 |
| CK2 | <10 | MARK4 | <10 | AMPK (α1β1γ1) | <10 |
| DMPK | <10 | MAST1 | <10 | Aurora A | <10 |
| ERK1 | <10 | MAST2 | <10 | Aurora B | <10 |
| ERK2 | <10 | MAST3 | <10 | BUB1 | <10 |
| ERK5 | <10 | MELK | <10 | CDK2/CycA | <10 |
| ERK8 | <10 | MNK1 | <10 | CDK5/p25 | <10 |
| GRK2 | <10 | MNK2 | <10 | DYRK1A | <10 |
| GRK5 | <10 | MSK2 | <10 | DYRK2 | <10 |
| GRK6 | <10 | MST1 | <10 | DYRK3 | <10 |
| GRK7 | <10 | MST2 | <10 | DYRK4 | <10 |
| p70S6Kβ | <10 | MST3 | <10 | Haspin | <10 |
| PKA | <10 | MST4 | <10 | HIPK1 | <10 |
| PKBα | <10 | MYLK | <10 | HIPK2 | <10 |
| PKBβ | <10 | MYO3A | <10 | HIPK3 | <10 |
| PKCα | <10 | NDR1 | <10 | HIPK4 | <10 |
| PKCβI | <10 | NDR2 | <10 | MKK1 | <10 |
| PKCβII | <10 | NEK2 | <10 | MKK4 | <10 |
| PKCδ | <10 | NEK6 | <10 | MKK6 | <10 |
| PKCε | <10 | NEK7 | <10 | MKK7 | <10 |
| PKCη | <10 | NEK9 | <10 | Plk1 | <10 |
| PKCζ | <10 | NUAK1 | <10 | Plk4 | <10 |
| PKCι | <10 | NUAK2 | <10 | RIPK2 | <10 |
| PKD1 | <10 | OSR1 | <10 | TAK1 | <10 |
| PhK | <10 | PASK | <10 | TANK-TBK1 | <10 |
Data adapted from Pearce et al., 2010, Biochemical Journal.
Experimental Protocols
The following is a detailed methodology for the in vitro kinase inhibition assay used to determine the cross-reactivity profile of PF-4708671, based on the methods described by Pearce et al. (2010).
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of PF-4708671 required to inhibit 50% of the activity (IC50) of S6K1 and other kinases.
-
Materials:
-
Recombinant human kinases (S6K1, S6K2, RSK1, RSK2, MSK1, etc.)
-
PF-4708671 (stock solution in DMSO)
-
Kinase-specific peptide substrate
-
Assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Phosphocellulose paper (P81)
-
Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Kinase reactions were set up in a final volume of 25 µl in the assay buffer.
-
Serial dilutions of PF-4708671 were pre-incubated with the kinase for 10 minutes at 30°C.
-
The kinase reaction was initiated by the addition of a mixture of MgCl2 and [γ-³²P]ATP.
-
The reaction was allowed to proceed for a defined period (e.g., 20-30 minutes) at 30°C and was terminated by spotting 20 µl of the reaction mixture onto P81 phosphocellulose paper.
-
The P81 papers were washed three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated ATP.
-
The amount of incorporated radioactivity was quantified using a scintillation counter.
-
IC50 values were calculated from the dose-response curves by fitting the data to a sigmoidal dose-response equation using appropriate software.
-
-
Ki Determination:
-
The inhibition constant (Ki) for S6K1 was determined by performing the kinase assay with varying concentrations of both PF-4708671 and ATP. The data was then fitted to the Michaelis-Menten equation to determine the mode of inhibition and the Ki value.
-
Mandatory Visualizations
Caption: S6K1 Signaling Pathway and Point of Inhibition by PF-4708671.
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
Caption: Logical Comparison of PF-4708671 Kinase Selectivity.
References
A Head-to-Head Comparison: The Advantages of PF-4708671 in S6K1 Inhibition Over Genetic Knockdown
For researchers, scientists, and drug development professionals investigating the intricacies of the mTOR/S6K1 signaling pathway, the choice between pharmacological inhibition and genetic knockdown is a critical one. While both approaches aim to elucidate the function of the p70 ribosomal S6 kinase 1 (S6K1), the specific inhibitor PF-4708671 offers several distinct advantages over genetic methods like siRNA or shRNA-mediated knockdown. This guide provides an objective comparison, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Ribosomal protein S6 kinase 1 (S6K1) is a crucial downstream effector of the PI3K/mTOR signaling pathway, playing a significant role in regulating cell growth, proliferation, protein synthesis, and metabolism.[1] Dysregulation of the S6K1 pathway is implicated in numerous diseases, including cancer, diabetes, and obesity.[2][3] Understanding the precise role of S6K1 is therefore of paramount importance. This guide will delve into the key differences between using the selective pharmacological inhibitor PF-4708671 and genetic knockdown techniques to probe S6K1 function.
At a Glance: Key Differences
| Feature | PF-4708671 (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Reversible, direct inhibition of S6K1 kinase activity. | Post-transcriptional gene silencing, leading to reduced S6K1 protein expression. |
| Temporal Control | Rapid and reversible onset and offset of inhibition. | Slower onset (24-72 hours) and less readily reversible. |
| Specificity | Highly selective for S6K1 over S6K2 and other AGC kinases. Known off-target effect on mitochondrial complex I. | Can have off-target effects due to partial complementarity with unintended mRNAs. |
| Dose-Dependence | Allows for the study of dose-dependent effects and determination of IC50 values. | Typically provides a fixed level of protein reduction. |
| Compensation | Acute inhibition is less likely to induce long-term compensatory mechanisms. | Chronic protein depletion can trigger compensatory feedback loops. |
| Applications | Ideal for studying acute signaling events and for in vivo studies. | Suited for studying the long-term consequences of protein loss. |
Quantitative Comparison of Efficacy
Direct quantitative comparisons between PF-4708671 and S6K1 knockdown from a single study are limited. However, by cross-referencing data from multiple studies, we can construct a comparative view of their efficacy in inhibiting S6K1 signaling and affecting cellular processes.
Inhibition of Downstream S6 Phosphorylation
| Treatment | Cell Line | Concentration/ Method | Reduction in Phospho-S6 (Ser240/244) | Reference |
| PF-4708671 | HEK293 | 10 µM | >90% | [4] |
| S6K1 siRNA | Hippocampal Neurons | Accell siRNA | ~60% reduction in total S6K1 protein | [2] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Effects on Cell Viability and Proliferation
| Treatment | Cell Line | IC50 / Effect | Reference |
| PF-4708671 | HCT116 | IC50 > 10 µM (single agent) | [5] |
| S6K1 siRNA | MCF-7 | Enhanced glucose deprivation-induced cell death | [6] |
Note: IC50 values for S6K1 knockdown are not typically determined in the same manner as for a chemical inhibitor.
Delving into the Details: A Deeper Comparison
Specificity and Off-Target Effects
A significant advantage of PF-4708671 is its high specificity for the S6K1 isoform. It exhibits a Ki of 20 nM and an IC50 of 160 nM for S6K1, with over 400-fold greater selectivity for S6K1 than the closely related S6K2.[4][7] However, it's crucial to be aware of a known off-target effect: PF-4708671 can inhibit mitochondrial complex I, which can independently affect cellular metabolism and activate AMPK.[8][9]
Genetic knockdown, while targeting a specific gene, is not without its own off-target concerns. siRNAs can bind to and silence unintended mRNAs that have partial sequence complementarity, leading to a cascade of unforeseen cellular effects.[10][11] The design of the siRNA and the use of appropriate controls are therefore critical to mitigate these risks.
Temporal Control and Reversibility
Pharmacological inhibition with PF-4708671 offers unparalleled temporal control. The onset of inhibition is rapid, allowing for the study of acute signaling events. Furthermore, the inhibition is reversible upon removal of the compound, enabling researchers to study the consequences of restoring S6K1 activity. In contrast, genetic knockdown has a much slower onset, typically requiring 24 to 72 hours to achieve significant protein reduction. Reversing the knockdown is also a more protracted process, often requiring the re-expression of the target protein.
Compensatory Mechanisms
The chronic depletion of a protein through genetic knockdown can induce compensatory feedback mechanisms within the cell. The cellular machinery may adapt to the absence of S6K1 by upregulating parallel signaling pathways, which can confound the interpretation of experimental results. The acute and transient nature of PF-4708671 inhibition is less likely to trigger these long-term adaptive responses, providing a clearer picture of the immediate consequences of S6K1 inhibition.
Visualizing the Concepts
To further clarify the topics discussed, the following diagrams illustrate the S6K1 signaling pathway, a typical experimental workflow for comparing PF-4708671 and S6K1 knockdown, and the logical advantages of the pharmacological approach.
Caption: The S6K1 signaling pathway, a key regulator of cellular growth and proliferation.
Caption: A generalized workflow for comparing PF-4708671 and S6K1 siRNA.
Caption: Core advantages of using PF-4708671 for S6K1 inhibition.
Experimental Protocols
For researchers planning to utilize these methods, detailed and validated protocols are essential.
siRNA-Mediated Knockdown of S6K1
Objective: To reduce the expression of S6K1 protein in cultured cells using small interfering RNA (siRNA).
Materials:
-
S6K1-specific siRNA and non-targeting control siRNA (e.g., Accell siRNAs).
-
Appropriate cell culture medium and supplements.
-
Transfection reagent (if required for the chosen siRNA).
-
Plates for cell culture (e.g., 6-well or 96-well plates).
-
Phosphate-buffered saline (PBS).
Protocol:
-
Cell Seeding: Seed cells in the appropriate culture plates to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Prepare the siRNA solution according to the manufacturer's instructions. If using a transfection reagent, prepare the siRNA-reagent complexes in serum-free medium.
-
Transfection: Add the siRNA or siRNA-reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Validation: Harvest the cells and validate the knockdown efficiency by Western blotting for total S6K1 protein levels. A non-targeting siRNA should be used as a negative control.
Cell Viability Assay Following PF-4708671 Treatment
Objective: To determine the effect of PF-4708671 on the viability of cultured cells.
Materials:
-
PF-4708671.
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.
-
Appropriate cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Plate reader capable of measuring luminescence, absorbance, or fluorescence.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of PF-4708671 in culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PF-4708671 or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Phospho-S6
Objective: To measure the phosphorylation of the S6 ribosomal protein, a downstream target of S6K1, following treatment with PF-4708671 or S6K1 knockdown.
Materials:
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-S6 (Ser240/244) and anti-total S6.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total S6 to normalize for protein loading.
Conclusion
References
- 1. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 2. bitesizebio.com [bitesizebio.com]
- 3. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of PF-4708671 Efficacy: A Guide to Reproducibility in S6K1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported effects of PF-4708671, a widely used inhibitor of p70 ribosomal S6 kinase (S6K1), across various preclinical studies. By presenting quantitative data, detailed experimental protocols, and illustrating key signaling pathways and workflows, this document aims to offer researchers a clear perspective on the reproducibility of PF-4708671's effects and to highlight important considerations for future study design and data interpretation.
Summary of PF-4708671's Biological Activity
PF-4708671 is a cell-permeable, potent, and selective inhibitor of the S6K1 isoform of the p70 ribosomal S6 kinase. It has been instrumental in elucidating the role of S6K1 in a multitude of cellular processes, including protein synthesis, cell growth, and metabolism. While its primary mechanism of action is the inhibition of S6K1, a growing body of evidence indicates off-target effects, most notably the inhibition of mitochondrial complex I, which can lead to the activation of AMP-activated protein kinase (AMPK). This dual activity necessitates careful interpretation of experimental results, as observed phenotypes may not be solely attributable to S6K1 inhibition.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy and potency of PF-4708671 from various studies. These data highlight the range of effective concentrations and the variability across different experimental systems.
Table 1: In Vitro Potency and Selectivity of PF-4708671
| Target | Assay Type | Parameter | Value | Reference |
| S6K1 | Cell-free kinase assay | Ki | 20 nM | [1][2] |
| S6K1 | Cell-free kinase assay | IC50 | 160 nM | [1][2] |
| S6K1 (from HEK293 cells) | Kinase assay | IC50 | 160 nM | [2] |
| S6K2 | Cell-free kinase assay | IC50 | 65 µM | [2] |
| MSK1 | Cell-free kinase assay | IC50 | 950 nM | [2] |
| RSK1 | Cell-free kinase assay | IC50 | 4.7 µM | [2] |
| RSK2 | Cell-free kinase assay | IC50 | 9.2 µM | [2] |
| Mitochondrial Complex I | Isolated mitochondria | IC50 | 5.2 µM | [3] |
Table 2: Cellular IC50 Values of PF-4708671 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MM1.S | Multiple Myeloma | Cell Viability | ~10 | [4] |
| A549 | Non-small cell lung cancer | Cell Proliferation | Not specified | [5] |
| SK-MES-1 | Non-small cell lung cancer | Cell Proliferation | Not specified | [5] |
| NCI-H460 | Non-small cell lung cancer | Cell Proliferation | Not specified | [5] |
| HCT116 | Colorectal Carcinoma | Colony Formation | Synergistic with OSI-906 | [2] |
| SW480 | Colorectal Carcinoma | Colony Formation | Synergistic with OSI-906 | [2] |
Table 3: In Vivo Efficacy of PF-4708671 in Preclinical Models
| Model | Disease | Treatment | Outcome | Reference |
| Mouse model of non-small cell lung cancer | Cancer | PF-4708671 | Inhibited tumor growth | [5] |
| Mouse model of breast cancer | Cancer | PF-4708671 | Increased survival | [5] |
| Mouse model of myocardial infarction | Cardiovascular Disease | PF-4708671 | Improved heart function, reduced cardiac remodeling | [5] |
| Mouse model of spinal cord injury | Neurological Disorder | Cortical injection of PF-4708671 | Improved axon regeneration and locomotor movement | [5] |
| Mouse model of cerebral palsy | Neurological Disorder | Acute treatment with PF-4708671 | Reduced neuronal death | [5] |
| Ischemia-reperfusion injury mouse model | Neurological Disorder | PF-4708671 | Reduced infarct size and blood-brain barrier disruption | [5] |
| Parkinson's disease mouse model | Neurological Disorder | PF-4708671 | Improved memory | [5] |
| Fragile X mouse model | Neurological Disorder | PF-4708671 | Normalized protein translation, improved social behavior and dendritic spine morphology | [5] |
| Angelman syndrome mouse model | Neurological Disorder | PF-4708671 | Improved long-term potentiation in brain slices | [5] |
| High-fat diet-fed mice | Metabolic Disease | 7-day treatment with PF-4708671 | Improved glucose tolerance | [5] |
Experimental Protocols
Reproducibility of experimental findings is critically dependent on the methodologies employed. Below are detailed protocols for key experiments commonly used to assess the effects of PF-4708671.
In Vitro S6K1 Kinase Assay
This assay measures the direct inhibitory effect of PF-4708671 on S6K1 activity.
-
Reagents:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate (e.g., Crosstide)
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)
-
PF-4708671 dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of PF-4708671 in kinase assay buffer.
-
In a microplate, add the S6K1 enzyme, the substrate, and the PF-4708671 dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For non-radioactive assays, this may involve antibody-based detection (e.g., ELISA) or fluorescence-based methods.
-
Calculate the percentage of inhibition at each PF-4708671 concentration and determine the IC50 value.
-
Western Blotting for S6 Phosphorylation
This method is used to assess the in-cell activity of S6K1 by measuring the phosphorylation of its downstream target, the ribosomal protein S6.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, cancer cell lines) and grow to a desired confluency.
-
Serum-starve the cells for a period (e.g., 16 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of PF-4708671 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., insulin (B600854) or IGF-1) for a short period (e.g., 30 minutes) to activate the S6K1 pathway.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated S6 (e.g., anti-phospho-S6 Ser235/236 or Ser240/244).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total S6 or a housekeeping protein like β-actin or GAPDH.
-
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of PF-4708671 on cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PF-4708671 for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of PF-4708671 in a living organism.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer PF-4708671 or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
-
Visualizing the Mechanisms and Workflows
To better understand the context of PF-4708671's action and the experimental procedures used to study it, the following diagrams are provided.
Signaling Pathway of S6K1 Inhibition by PF-4708671
Caption: S6K1 signaling pathway and points of intervention by PF-4708671.
Experimental Workflow for Assessing PF-4708671 Efficacy
Caption: A typical experimental workflow for evaluating the effects of PF-4708671.
Discussion and Conclusion
The reproducibility of PF-4708671's effects is generally high when considering its direct inhibition of S6K1 in biochemical and cellular assays under well-defined conditions. However, the interpretation of its broader biological effects requires careful consideration of its off-target activities, particularly the inhibition of mitochondrial complex I. This off-target effect can lead to AMPK activation, a pathway with its own extensive downstream consequences that can overlap with or be distinct from those of S6K1 inhibition.
Researchers using PF-4708671 should:
-
Validate on-target effects: Confirm the inhibition of S6 phosphorylation in their experimental system.
-
Consider off-target effects: Be aware of the potential for AMPK activation and design experiments to dissect the contributions of S6K1 inhibition versus off-target effects. This could involve using S6K1 knockout/knockdown models or other S6K1 inhibitors with different off-target profiles, such as the more brain-penetrant FS-115.
-
Report detailed experimental conditions: To aid in the reproducibility and comparison of results across studies, it is crucial to provide detailed information on cell lines, drug concentrations, treatment times, and specific assay conditions.
References
- 1. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct P70S6K1 inhibition to replace dexamethasone in synergistic combination with MCL-1 inhibition in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
A Comparative Performance Analysis of PF-4708671 and Newer Generation S6K1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal S6K1 Inhibitor
The p70 ribosomal S6 kinase 1 (S6K1) is a critical downstream effector of the PI3K/mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer, diabetes, and obesity, making it a key target for therapeutic intervention. PF-4708671 was a pioneering selective inhibitor of S6K1. However, the relentless pace of drug discovery has yielded newer compounds with potentially improved potency and selectivity. This guide provides a comprehensive, data-driven comparison of PF-4708671 against two such newer inhibitors, LY2584702 and FL772, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Performance Benchmarking: A Head-to-Head Comparison
The in vitro potency and selectivity of a kinase inhibitor are paramount for ensuring targeted effects and minimizing off-target confounding variables. The following table summarizes the key performance indicators of PF-4708671, LY2584702, and FL772 against S6K1 and its closely related isoform, S6K2.
| Inhibitor | Target | IC50 (S6K1) | IC50 (S6K2) | Selectivity (S6K1 vs S6K2) |
| PF-4708671 | S6K1 | 160 nM | 65,000 nM (65 µM) | ~406-fold |
| LY2584702 | p70S6K | 2-4 nM[1][2] | Not explicitly reported, but has activity against related kinases (MSK2, RSK) in the range of 58-176 nM.[1] | High |
| FL772 | S6K1 | 7.3 nM | 975 nM | >100-fold |
Note: IC50 values can vary slightly between different assay conditions.
Visualizing the S6K1 Signaling Cascade and Experimental Design
Understanding the biological context in which these inhibitors function is crucial. The following diagrams illustrate the S6K1 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: The PI3K/mTOR/S6K1 signaling pathway.
Caption: A typical Western blot workflow to assess S6K1 inhibitor activity.
Detailed Experimental Protocols
To ensure robust and reproducible results, adhering to well-defined experimental protocols is essential. Below are detailed methodologies for key assays used to benchmark S6K1 inhibitor performance.
In Vitro S6K1 Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified S6K1 and its inhibition by test compounds.
Materials:
-
Purified, active S6K1 enzyme
-
S6K1 substrate peptide (e.g., a synthetic peptide containing the S6 ribosomal protein phosphorylation site)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³²P]ATP
-
Test inhibitors (PF-4708671, LY2584702, FL772) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, S6K1 substrate peptide, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for S6K1 Inhibition (Western Blot)
This method assesses the ability of an inhibitor to block S6K1 activity within a cellular context by measuring the phosphorylation of its downstream target, ribosomal protein S6 (rpS6).
Materials:
-
Cell line with an active PI3K/mTOR pathway (e.g., MCF7, HCT116)
-
Cell culture medium and supplements
-
Test inhibitors (PF-4708671, LY2584702, FL772)
-
Stimulant (e.g., Insulin-like Growth Factor-1, IGF-1)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for a few hours to reduce basal S6K1 activity.
-
Pre-treat the cells with various concentrations of the S6K1 inhibitors or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor like IGF-1 for 15-30 minutes to activate the S6K1 pathway.
-
Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with the primary antibodies against phospho-S6, total S6, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities for phospho-S6 and total S6. Normalize the phospho-S6 signal to the total S6 signal to determine the extent of inhibition at different inhibitor concentrations.
Conclusion
The landscape of S6K1 inhibitors has evolved significantly since the introduction of PF-4708671. Newer compounds like LY2584702 and FL772 offer substantial improvements in potency, providing researchers with more powerful tools to dissect the intricacies of S6K1 signaling. The choice of inhibitor should be guided by the specific requirements of the experiment, with careful consideration of potency, selectivity, and the cellular context being investigated. The experimental protocols outlined in this guide provide a solid foundation for conducting rigorous and comparative studies to identify the optimal S6K1 inhibitor for your research endeavors.
References
Safety Operating Guide
Critical Safety Notice: Precise Identification of "PF-7006" is Essential
Immediate and accurate identification of the specific chemical substance you are working with is critical for ensuring your safety. The designation "PF-7006" is not a unique identifier and has been associated with multiple, chemically distinct products, each with its own set of hazards and required safety protocols.
Before proceeding with any handling, it is imperative that you consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific product. The SDS will contain the precise chemical name and, most importantly, the CAS (Chemical Abstracts Service) number, which will allow for unambiguous identification and the application of the correct safety procedures.
This guide provides information for several substances that have been associated with similar identifiers. You must verify which, if any, of these applies to your material.
PF Liquid (Degreaser Solvent)
"PF Liquid" is described as a degreaser solvent. The primary hazards are related to its flammability and the potential for lung damage if swallowed.
Operational and Disposal Plans
Operational Plan:
-
Preparation: Work in a well-ventilated area. Ensure fume hoods or other local exhaust ventilation systems are operational. Prohibit eating, drinking, and smoking in the work area.
-
Personal Protective Equipment (PPE) Check: Inspect all PPE for integrity before use.
-
Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. Use the minimum quantity necessary for the task.
-
Post-Handling: Wash hands thoroughly after handling, before breaks, and at the end of the shift. Promptly remove and launder any contaminated clothing.
Disposal Plan:
-
Waste Collection: Absorb spills with inert materials like vermiculite (B1170534) or dry sand and place in a designated, sealed container.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains or water sources.
Quantitative Data Summary
| Parameter | Value |
| Flash Point | 61 °C (Tag Closed Cup) |
Experimental Protocols
Spill Clean-up Protocol:
-
Evacuate: Remove all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use non-combustible absorbent materials (e.g., sand, earth, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealable container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
Safe Handling Workflow
Caption: Safe handling workflow for PF Liquid.
M645-7006 (Industrial Product)
The Safety Data Sheet for "M645-7006" indicates it is a stable product under normal conditions with no specific hazardous ingredients listed. However, general safe handling practices are recommended.
Operational and Disposal Plans
Operational Plan:
-
Preparation: Ensure the work area is well-ventilated. Have safety glasses and gloves available.
-
Handling: Avoid contact with eyes, skin, and clothing. Wash hands after handling and before eating or drinking.
-
Storage: Keep containers closed when not in use and store in a cool, well-ventilated space away from incompatible materials such as acids, bases, and oxidizing agents.
Disposal Plan:
-
Environmental Precautions: Do not allow the spilled product to enter public drainage systems or open waterways.
-
Disposal: Dispose of waste in accordance with governmental regulations.
Personal Protective Equipment
| Protection Type | Specification |
| Respiratory | NIOSH approved respirator. |
| Skin | Chemical resistant footwear, gloves, and clothing (e.g., apron or whole-body suit) as appropriate. |
| Eye/Face | Chemical-resistant glasses and/or goggles. A face shield is recommended if splashing is possible. |
Safe Handling Workflow
Caption: Safe handling workflow for M645-7006.
Plasthall® 7006 (Mild Ester Odor Liquid)
This substance is a yellow liquid with a mild ester odor. It is stable under normal conditions and has no significant hazards listed.
Operational and Disposal Plans
Operational Plan:
-
Ventilation: Ensure adequate ventilation, especially in confined areas.
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Avoid extreme temperatures and direct sunlight.
Disposal Plan:
-
Waste Treatment: Disposal should be in accordance with applicable regional, national, and local laws and regulations.
-
Contaminated Packaging: Do not reuse the container.
Quantitative Data Summary
| Parameter | Value |
| Boiling Point | >260 °C |
| Flash Point | 177 °C |
| Relative Density | 0.979 |
Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face | Tight-sealing safety goggles. |
| Skin | Suitable protective clothing. |
| Respiratory | NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced. |
Safe Handling Workflow
Caption: Safe handling workflow for Plasthall® 7006.
Perfluorodecanoic Acid (CAS: 335-76-2)
This is a hazardous chemical that is toxic if swallowed, suspected of causing cancer, and may damage fertility or the unborn child.[1][2] Extreme caution must be exercised when handling this substance.
Operational and Disposal Plans
Operational Plan:
-
Special Instructions: Obtain and read all special instructions before use. Do not handle until all safety precautions have been read and understood.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.
-
Handling: Avoid contact during pregnancy and while nursing.[2] Do not breathe dust/fume/gas/mist/vapors/spray.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
Disposal Plan:
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]
Quantitative Data Summary
| Parameter | Value |
| Melting Point | 77 - 83 °C |
| Boiling Point | 218 °C @ 740 mmHg |
Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations. |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Respiratory | A NIOSH/MSHA approved respirator is required in the absence of proper environmental control. |
Safe Handling Workflow
Caption: Safe handling workflow for Perfluorodecanoic Acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
